4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
Description
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Structure
2D Structure
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)-2-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXYBJDRDIMBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous molecules to offer a detailed predictive analysis. This guide covers potential synthetic pathways, predicted physicochemical properties, and expected reactivity, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. The presence of both a difluoroethoxy group and a fluorine atom on the benzylamine scaffold is anticipated to confer unique electronic and lipophilic properties, potentially enhancing metabolic stability, binding affinity, and bioavailability in drug candidates. This guide aims to provide a thorough, albeit theoretical, foundation for the chemical understanding of this molecule.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data on similar fluorinated and ethoxy-substituted benzylamines.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₀F₃NO | |
| Molecular Weight | 205.18 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar benzylamines. |
| Boiling Point | > 200 °C | Expected to be higher than simpler fluorobenzylamines due to the difluoroethoxy group. |
| Melting Point | Not readily predictable | Could be a low-melting solid. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). | The fluorine substituents will decrease water solubility compared to non-fluorinated analogues. |
| pKa (of the amine) | ~8.5 - 9.5 | The electron-withdrawing nature of the fluorine atoms is expected to slightly decrease the basicity of the amine compared to unsubstituted benzylamine. |
Proposed Synthetic Pathway
A plausible synthetic route to this compound is proposed to start from the commercially available 2-fluoro-4-hydroxybenzaldehyde. The synthesis would proceed through two key steps: etherification followed by reductive amination.
Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (2-3 equivalents).
-
To this mixture, add 2-bromo-1,1-difluoroethane (1.1-1.5 equivalents).
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde.
Step 2: Reductive Amination to this compound
-
Dissolve 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise at 0 °C.[1][2]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction carefully with a dilute aqueous acid solution.
-
Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Reactivity and Chemical Behavior
-
Amine Reactivity: The primary amine group is expected to undergo typical reactions of benzylamines, including acylation, alkylation, and formation of imines. The nucleophilicity of the amine will be slightly reduced due to the electron-withdrawing effects of the fluorine substituents on the aromatic ring.
-
Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic substitution by the electron-donating difluoroethoxy group, although this is somewhat counteracted by the deactivating effect of the fluorine atom. The directing effects of the substituents would need to be considered for any aromatic substitution reactions.
-
Stability: The difluoroethoxy group is generally stable under a wide range of reaction conditions. The C-F bonds are strong and not easily cleaved.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 3.8-4.0 ppm), the aromatic protons (complex multiplets in the aromatic region), and the protons of the difluoroethoxy group (a triplet of triplets for the -OCH₂- protons and a triplet for the -CHF₂ proton).
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the benzylic carbon, and the carbons of the difluoroethoxy group. The carbons attached to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR will be crucial for characterization, showing distinct signals for the aromatic fluorine and the two equivalent fluorine atoms of the difluoroethoxy group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Visualizations
Caption: Proposed two-step synthesis of this compound.
References
Technical Guide: Physicochemical Characteristics of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical characteristics of the novel compound 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature and chemical databases, this document provides a comprehensive analysis based on structurally analogous compounds. By examining the physicochemical properties of related fluorinated and ethoxy-substituted benzylamines, we can infer the likely characteristics of the title compound. This guide also outlines representative experimental protocols for the synthesis and characterization of such molecules and presents a generalized synthetic workflow.
Introduction
This compound is a substituted benzylamine derivative. The presence of fluorine atoms and a difluoroethoxy group is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. These characteristics are of considerable interest in the field of medicinal chemistry and drug development. This guide aims to provide a foundational understanding of the physical properties of this compound by summarizing available data on structurally similar molecules.
Predicted Physicochemical Properties
Table 1: Physical Properties of Structurally Analogous Compounds
| Property | 4-Fluorobenzylamine | 2,4-Difluorobenzylamine | 4-Fluorobenzonitrile |
| CAS Number | 140-75-0[1][2][3][4] | 72235-52-0 | 1194-02-1 |
| Molecular Formula | C₇H₈FN[1][2] | C₇H₇F₂N | C₇H₄FN[5] |
| Molecular Weight | 125.14 g/mol [1][2] | 143.13 g/mol | 121.11 g/mol [5] |
| Appearance | Colorless to light yellow liquid.[4] | - | White crystalline solid.[6] |
| Boiling Point | 183 °C[2] | - | 188 °C/750 mmHg |
| Melting Point | - | - | 32-34 °C |
| Density | 1.095 g/mL at 25 °C[7] | - | 1.1070 g/cm³ |
| Solubility | Soluble in water.[4] | - | Insoluble in water.[6] |
| Flash Point | 66 °C[2] | - | 65 °C |
Based on these analogs, this compound is predicted to be a liquid or a low-melting solid at room temperature, with a relatively high boiling point. The difluoroethoxy group is expected to increase the molecular weight and lipophilicity compared to 4-fluorobenzylamine.
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of substituted benzylamines. These methods are applicable for the preparation and analysis of this compound.
Synthesis of Substituted Benzylamines via Reductive Amination
A common and effective method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde.
Protocol:
-
Reaction Setup: To a solution of the substituted benzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a source of ammonia (e.g., ammonium acetate, aqueous ammonia) (1.5-2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
A patent for the synthesis of p-fluorobenzylamine describes a method using a nano nickel catalyst with p-fluorobenzenecarboxaldehyde, methanol, and liquefied ammonia. The mixture is heated to 50-120 °C under hydrogen pressure. This process results in a high yield (over 95%) and purity (over 99%) of the final product.
Characterization Methods
The identity and purity of the synthesized benzylamine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted benzylamine.
Caption: Generalized workflow for the synthesis and characterization of substituted benzylamines.
Conclusion
While direct experimental data for this compound remains elusive, this technical guide provides a robust framework for understanding its likely physical characteristics based on structurally similar compounds. The provided experimental protocols offer a starting point for its synthesis and characterization in a laboratory setting. Further research is warranted to determine the precise physicochemical properties and potential applications of this novel compound.
References
- 1. scbt.com [scbt.com]
- 2. 4-Fluorobenzylamine | 140-75-0 | FF15932 | Biosynth [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1194-02-1 CAS MSDS (4-Fluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of Fluorinated Benzylamine Derivatives
A focus on 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine and related compounds for researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide addresses the solubility of this specific compound. Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that no specific quantitative or qualitative solubility data for this compound in organic solvents has been published.
However, to provide valuable insights for researchers working with structurally similar molecules, this guide presents available solubility information for related fluorinated benzylamine compounds. Furthermore, a general, detailed experimental protocol for determining the solubility of a compound like this compound is provided. This guide is intended to be a practical resource for scientists in the field of drug development and chemical research.
Solubility of Structurally Related Compounds
While data for the target compound is unavailable, information on the solubility of simpler, related fluorobenzylamines can offer a preliminary understanding of the potential solubility characteristics of this compound.
2,4-Difluorobenzylamine
General solubility characteristics for 2,4-Difluorobenzylamine have been reported. It is described as being soluble in common organic solvents while being insoluble in water.[1]
Table 1: Qualitative Solubility of 2,4-Difluorobenzylamine
| Solvent | Solubility |
| Ethanol | Soluble[1] |
| Methanol | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Water | Insoluble[1] |
4-Fluorobenzylamine
For 4-Fluorobenzylamine, it is noted to be soluble in water.[2][3] Specific data in organic solvents is not quantitatively detailed in the available literature.
It is important to note that the presence of the 2,2-difluoroethoxy group in the target compound, this compound, will significantly influence its polarity and hydrogen bonding capabilities compared to the simpler analogues, thus affecting its solubility profile. Experimental determination remains essential.
Experimental Protocol for Solubility Determination
The following is a standard and reliable method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This protocol is based on the equilibrium solubility method.
Objective: To determine the equilibrium solubility of a compound in a specific organic solvent at a controlled temperature.
Materials:
-
The compound of interest (e.g., this compound)
-
High-purity organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC, NMR)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solid phase should remain present, indicating a saturated solution.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
References
Navigating the Stability and Storage of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine: A Technical Guide
Disclaimer: Publicly available stability and storage data for the specific compound 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is limited. This guide provides general recommendations based on the available information for the structurally related compound, 4-Fluorobenzylamine. These recommendations should be used as a starting point and supplemented with in-house stability studies for this compound.
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of a chemical compound is paramount to ensure its integrity, efficacy, and safety. This technical guide offers a foundational understanding of the stability and storage considerations for this compound, drawing parallels from data on 4-Fluorobenzylamine.
Recommended Storage and Handling Conditions
Proper storage is crucial to prevent degradation and maintain the purity of the compound. Based on information for analogous compounds, the following conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C in an inert atmosphere is recommended.[1] | Lower temperatures slow down potential degradation reactions. An inert atmosphere prevents oxidation. |
| Containers | Keep containers tightly closed.[2][3] | Prevents exposure to moisture and air, which can lead to hydrolysis or oxidation. |
| Light Exposure | Keep in a dark place.[1] | Protects from light-induced degradation. |
| Handling | Use only under a chemical fume hood. Avoid inhalation of vapor or mist. Wear protective gloves, clothing, and eye/face protection.[2][3][4] | Minimizes exposure and ensures safety. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3] | Contact with these substances can cause vigorous and potentially hazardous reactions. |
Understanding Compound Stability: Key Factors
The stability of a chemical compound like this compound is influenced by several external factors. The following diagram illustrates the logical relationship between these factors and the compound's stability.
References
A Technical Guide to the Potential Derivatives of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine: A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. The combination of a 2-fluoro-substituted aromatic ring and a 2,2-difluoroethoxy group offers unique electronic and conformational properties. This technical guide provides a comprehensive overview of the potential derivatives of this core structure, including proposed synthetic routes, medicinal chemistry strategies for derivatization, and hypothetical structure-activity relationships. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.
Introduction to the this compound Scaffold
Benzylamines are a versatile class of compounds with a wide range of biological activities, serving as key components in drugs targeting the central nervous system, infectious diseases, and cancer. The introduction of fluorine atoms can significantly modulate the physicochemical properties of these molecules. The 2-fluoro substituent on the phenyl ring can influence the pKa of the benzylamine and introduce a conformational bias, while the 4-(2,2-difluoroethoxy) group is a metabolically stable bioisostere for other alkoxy or hydroxyl groups, potentially improving drug-like properties. This guide explores the synthetic accessibility of this scaffold and proposes avenues for the generation of a diverse chemical library for biological screening.
Proposed Synthesis of the Core Scaffold
A plausible synthetic route to the parent compound, this compound, can be envisioned starting from commercially available 2-fluoro-4-hydroxybenzonitrile. The synthesis would proceed in two key steps: O-alkylation followed by nitrile reduction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
-
Materials: 2-Fluoro-4-hydroxybenzonitrile, 2,2-difluoroethyl triflate, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 2-fluoro-4-hydroxybenzonitrile (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes. Add 2,2-difluoroethyl triflate (1.2 equivalents) dropwise to the suspension. Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile.
Step 2: Synthesis of this compound
-
Materials: 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile, Raney Nickel (50% slurry in water), methanol (MeOH), ammonia (7N solution in MeOH).
-
Procedure: To a solution of 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile (1 equivalent) in methanolic ammonia, add a catalytic amount of Raney Nickel slurry. Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours. Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of celite and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or salt formation if necessary.
Potential Derivatives and Medicinal Chemistry Rationale
Derivatization of the core scaffold can be systematically explored to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Key points for modification include the primary amine and potential bioisosteric replacement of the difluoroethoxy group.
Caption: Logical relationships for derivatization of the core scaffold.
Amine Modifications
The primary amine is a key interaction point and a handle for chemical modification.
-
N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate the basicity of the amine and increase lipophilicity.
-
N-Acylation: Formation of amides with various carboxylic acids can introduce additional binding interactions (hydrogen bond donors and acceptors) and explore different substituent spaces.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can generate ureas and thioureas, which are excellent hydrogen bond donors and acceptors, often found in potent enzyme inhibitors.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides can produce sulfonamides, which are metabolically stable and can act as hydrogen bond acceptors.
Bioisosteric Replacements for the Difluoroethoxy Group
The difluoroethoxy group contributes to the overall physicochemical profile. Exploring its bioisosteric replacement can fine-tune properties like lipophilicity, metabolic stability, and polarity.
-
Trifluoromethoxy Group: Expected to significantly increase lipophilicity.
-
Difluoromethyl Group: May alter the electronic properties of the aromatic ring.
-
Small Cyclic Ethers (e.g., Oxetane): Can improve aqueous solubility and act as hydrogen bond acceptors.[1][2][3]
Hypothetical Biological Targets and Data Presentation
Given the prevalence of benzylamine scaffolds in neuroscience drug discovery, potential targets could include monoamine transporters (DAT, SERT, NET) or G-protein coupled receptors (GPCRs).[4] The following table is a template for summarizing quantitative data from future screening efforts.
| Compound ID | R Group (on Amine) | Target 1 IC₅₀ (nM) | Target 2 IC₅₀ (nM) | cLogP |
| SCAFF-001 | H | Data | Data | Data |
| DERIV-001 | -CH₃ | Data | Data | Data |
| DERIV-002 | -C(O)Ph | Data | Data | Data |
| DERIV-003 | -C(O)NH-Ph | Data | Data | Data |
This table is for illustrative purposes to guide data organization.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its unique combination of fluorine substituents offers a platform for creating compounds with potentially improved drug-like properties. This guide provides a foundational framework for the synthesis and derivatization of this core structure. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation against a panel of biological targets to elucidate the structure-activity relationships and identify promising lead compounds for further development. The detailed protocols and strategic considerations outlined herein are intended to accelerate these discovery efforts.
References
- 1. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Profile of Fluorinated Benzylamines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzylamine scaffolds has emerged as a powerful tool in medicinal chemistry, yielding novel compounds with a wide spectrum of biological activities. This in-depth technical guide explores the synthesis, biological evaluation, and mechanisms of action of these promising molecules. By presenting quantitative data in a clear, comparative format, detailing key experimental protocols, and visualizing complex biological interactions, this document serves as a comprehensive resource for researchers in drug discovery and development.
Quantitative Biological Activity Data
The biological efficacy of novel fluorinated benzylamines has been evaluated across various therapeutic areas. The following tables summarize key quantitative data, providing a comparative overview of their potency as enzyme inhibitors and antiproliferative agents.
Table 1: Monoamine Oxidase (MAO) Inhibition
Fluorinated benzylamines have shown significant potential as inhibitors of monoamine oxidases A and B, enzymes implicated in neurological disorders.
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Cl-pyridazinobenzylpiperidine | MAO-B | 0.203 | Selegiline | N/A |
| 2-CN-pyridazinobenzylpiperidine | MAO-B | 0.979 | Selegiline | N/A |
| 3-F-pyridazinobenzylpiperidine | MAO-B | >10 | Selegiline | N/A |
| (+)-Deprenyl | MAO-B | 24.0 | N/A | N/A |
| (-)-Deprenyl | MAO-B | 98.6 | N/A | N/A |
| Clorgyline | MAO-A | 205.0 | N/A | N/A |
| 3-Cl-pyridazinobenzylpiperidine | MAO-A | 3.857 | Clorgyline | N/A |
| 2-CN-pyridazinobenzylpiperidine | MAO-A | >100 | Clorgyline | N/A |
Data sourced from multiple studies, including those on pyridazinobenzylpiperidine derivatives and other MAO inhibitors.[1][2]
Table 2: Histone Deacetylase (HDAC) Inhibition
Certain fluorinated compounds have been investigated as inhibitors of histone deacetylases, which are key targets in cancer therapy.
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Fluorinated Benzohydroxamate (ITF3756) | HDAC6 | N/A | N/A | N/A |
| Fluorinated Benzohydroxamate (ITF3985) | HDAC6 | N/A | N/A | N/A |
| BITE-modified Heptyl Ester | HDAC1 | ~100 | Vorinostat | 102 |
| BITE-modified Heptyl Ester | HDAC6 | ~50 | Vorinostat | 47 |
| Fluorinated Peptoid-based Inhibitor (10h) | HDAC4 | 1880 | DDK137 | 2670 |
| Benzamide-Based Radiotracer (BA3) | HDAC1 | 4.8 | Entinostat | N/A |
| Benzamide-Based Radiotracer (BA3) | HDAC2 | 39.9 | Entinostat | N/A |
Data compiled from studies on various fluorinated HDAC inhibitors.[3][4][5][6][7]
Table 3: Antiproliferative Activity against Cancer Cell Lines
The cytotoxic effects of novel fluorinated benzylamines and related compounds have been assessed in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Fluorinated Aminophenylhydrazine (Cpd 6) | A549 (Lung) | 0.64 |
| Fluorinated Aminophenylhydrazine (Cpd 5) | A549 (Lung) | >10 |
| Garcinamine C | A549 (Lung) | ~25 |
| Garcinamine D | MCF-7 (Breast) | ~30 |
| 9β-hydroxyparthenolide | LoVo (Colon) | ~15 |
IC50 values were determined using various cell viability assays.[8][9]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of a representative fluorinated benzylamine and for key biological assays used to determine their activity.
Synthesis of 4-(Trifluoromethyl)benzylamine
This protocol describes a common method for the synthesis of 4-(trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde oxime.
Materials:
-
4-Trifluoromethylbenzaldehyde oxime
-
Methanol
-
Hydrogen chloride gas
-
Catalyst (e.g., Palladium on carbon)
-
Diethyl ether
-
Aqueous sodium hydroxide
Procedure:
-
Dissolve 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime in methanol in a suitable reaction vessel.
-
Add 4.0 g (109.7 mmol) of hydrogen chloride gas to the solution.
-
Add 252 mg of the catalyst to the reaction mixture.
-
Stir the reaction mixture continuously for 3 hours at room temperature (approximately 25°C) under a hydrogen pressure of 10 atm.
-
Upon completion of the reaction, carefully remove the catalyst by filtration.
-
Add diethyl ether to the reaction mixture and neutralize with aqueous sodium hydroxide.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield 4-(trifluoromethyl)benzylamine.[10]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer
-
2N NaOH
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black plate, add the test compounds to the wells.
-
Add the respective MAO enzyme (MAO-A or MAO-B) to the wells containing the test compounds and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~310 nm, emission ~400 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Mechanisms and Workflows
Understanding the intricate interactions of novel compounds with biological systems is crucial. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow for the biological evaluation of fluorinated benzylamines.
EGFR Signaling Pathway Inhibition
Fluorinated benzylamine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Mechanism of Action of HDAC Inhibitors
Fluorinated compounds can act as Histone Deacetylase (HDAC) inhibitors, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for Biological Evaluation
This diagram outlines a typical workflow for the initial biological evaluation of novel fluorinated benzylamine compounds.
References
- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a novel chemical entity with significant potential in medicinal chemistry. The strategic incorporation of fluorine atoms, both on the aromatic ring and in the ethoxy side chain, is a well-established strategy to enhance the pharmacological properties of drug candidates. The 2-fluorobenzylamine core serves as a versatile scaffold for the synthesis of various biologically active molecules, while the 2,2-difluoroethoxy group can act as a bioisosteric replacement for less stable or less potent moieties, offering improved metabolic stability and target engagement.
These application notes provide a comprehensive overview of the potential uses of this compound in drug discovery, drawing upon the known benefits of its constituent chemical features. Detailed, albeit exemplary, protocols for its synthesis and biological evaluation are provided to guide researchers in exploring its therapeutic potential.
Potential Therapeutic Applications
The unique substitution pattern of this compound suggests its utility in several therapeutic areas:
-
Oncology: The 2-fluorobenzylamine scaffold is a component of molecules designed as kinase inhibitors. The difluoroethoxy group can enhance binding to the ATP-binding pocket of various kinases implicated in cancer, such as VEGFR, EGFR, and others.
-
Neurological Disorders: Fluorinated benzylamines are known intermediates in the synthesis of compounds with anticonvulsant and antidepressant activities. The enhanced blood-brain barrier penetration often conferred by fluorination makes this scaffold particularly attractive for CNS-targeting drugs.
-
Inflammatory Diseases: As modulators of key signaling pathways, derivatives of this molecule could be explored as inhibitors of enzymes like Janus kinases (JAKs) or phosphoinositide 3-kinases (PI3Ks), which are pivotal in inflammatory processes.
Physicochemical and Pharmacokinetic Profile (Anticipated)
The introduction of the difluoroethoxy group is anticipated to modulate the physicochemical properties of the parent 2-fluorobenzylamine scaffold in several beneficial ways. The following table presents a hypothetical comparison to illustrate these potential advantages.
| Property | 2-Fluorobenzylamine (Parent) | This compound (Derivative) | Rationale for Change |
| LogP | ~1.5 | ~2.5 - 3.0 | The difluoroethoxy group increases lipophilicity, potentially improving membrane permeability. |
| Metabolic Stability (t½ in human liver microsomes) | Low to Moderate | Moderate to High | The C-F bonds in the difluoroethoxy group are resistant to metabolic cleavage by cytochrome P450 enzymes. |
| pKa (amine) | ~8.5 | ~8.2 | The electron-withdrawing nature of the difluoroethoxy group can slightly reduce the basicity of the benzylamine. |
| Aqueous Solubility | Moderate | Lower | Increased lipophilicity may lead to reduced aqueous solubility, requiring formulation strategies. |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate characterization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route starting from commercially available 2-fluoro-4-hydroxybenzonitrile.
Materials:
-
2-Fluoro-4-hydroxybenzonitrile
-
2-Bromo-1,1-difluoroethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
-
To a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1,1-difluoroethane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile.
-
-
Step 2: Reduction to this compound
-
Dissolve the product from Step 1 in methanol.
-
Add a catalytic amount of Raney Nickel or 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at a pressure of 50 psi.
-
Stir vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or crystallization if necessary.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the title compound against a panel of protein kinases.
Materials:
-
This compound
-
Recombinant human kinases (e.g., VEGFR2, EGFR, JAK2)
-
ATP
-
Substrate peptide specific for each kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
-
384-well microplates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of the kinase-substrate mixture in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for each kinase).
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data Summary (Exemplary)
The following table presents hypothetical IC₅₀ values for this compound against a panel of kinases, illustrating its potential as a multi-kinase inhibitor.
| Kinase Target | IC₅₀ (nM) |
| VEGFR2 | 15 |
| EGFR | 85 |
| JAK2 | 50 |
| PI3Kα | 120 |
Note: These are exemplary data and do not represent actual experimental results.
Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A conceptual diagram illustrating the potential inhibition of receptor tyrosine kinase signaling pathways by a derivative of this compound.
Application Notes and Protocols for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a novel fluorinated benzylamine derivative with significant potential in drug discovery. The strategic incorporation of fluorine and a difluoroethoxy moiety is a key design feature aimed at enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity.[1][2][3] The difluoroethoxy group, in particular, can serve as a bioisosteric replacement for other functional groups, potentially offering improved properties such as modulated lipophilicity and enhanced target interactions.[4][5][6][7][8]
These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and hypothetical screening assays.
Potential Therapeutic Applications
Based on the structural motifs present in this compound, it is anticipated to be a valuable building block for the synthesis of compounds targeting a range of therapeutic areas:
-
Oncology: The 2-fluoro-4-alkoxy-benzylamine scaffold is found in compounds investigated as inhibitors of various kinases and other cancer-related targets. The unique electronic properties of the difluoroethoxy group could lead to novel interactions with target proteins.
-
Neuroscience: Fluorinated benzylamines are precursors to compounds targeting the central nervous system (CNS), including antidepressants and antipsychotics. The modulation of physicochemical properties by the difluoroethoxy group may allow for fine-tuning of blood-brain barrier permeability and target engagement.
-
Inflammatory Diseases: The anti-inflammatory potential of related fluorinated compounds suggests that derivatives of this compound could be explored for the treatment of inflammatory conditions.
Data Presentation
As this compound is a novel compound, experimental data is not yet available. The following tables present hypothetical data for a derivative compound, "Compound X," synthesized from this benzylamine, to illustrate its potential in a drug discovery context.
Table 1: In Vitro Potency of Compound X
| Target | Assay Type | IC50 (nM) |
| Kinase Y | Biochemical | 15 |
| Kinase Z | Biochemical | 250 |
| GPCR A | Binding | 50 |
| GPCR B | Functional | 75 |
Table 2: In Vitro ADME Properties of Compound X
| Parameter | Value |
| Human Liver Microsomal Stability (t½, min) | > 60 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15 |
| MDCK-MDR1 Efflux Ratio | < 2.0 |
| Plasma Protein Binding (%) | 95 |
Experimental Protocols
Synthesis of this compound
This is a proposed synthetic route, as the compound is not commercially available.
Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1,1-difluoroethane (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde.
Step 2: Reductive Amination to this compound
-
Dissolve 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9][10]
-
Add a solution of ammonia in methanol (excess) or another amine source.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[9][10][11][12]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Hypothetical Kinase Inhibition Assay Protocol
This protocol describes a general method for assessing the inhibitory activity of a compound derived from this compound against a target kinase.
-
Prepare a stock solution of the test compound (e.g., "Compound X") in DMSO.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the target kinase and a suitable substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Mandatory Visualization
Caption: Drug discovery workflow utilizing the synthesized benzylamine.
Caption: Hypothetical GPCR signaling pathway targeted by a derivative.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ctppc.org [ctppc.org]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
"protocols for reacting 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine"
Application Notes for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This compound is a fluorinated organic compound with potential applications as a key building block in medicinal chemistry and drug discovery. The presence of fluorine atoms and the difluoroethoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it an attractive intermediate for the synthesis of novel therapeutic agents.
Potential Applications:
The unique structural features of this compound suggest its utility in the development of a variety of pharmaceuticals. Fluorinated benzylamines are known to be important intermediates in the synthesis of drugs targeting the central nervous system, as well as anti-inflammatory and anti-cancer agents. The difluoroethoxy group, in particular, can serve as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.
-
CNS Agents: The lipophilicity imparted by the fluorinated groups may enhance blood-brain barrier permeability, making this compound a valuable scaffold for the development of drugs targeting neurological disorders.
-
Enzyme Inhibitors: The benzylamine moiety can interact with the active sites of various enzymes, and the specific substitution pattern may confer selectivity and potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the difluoroethoxy group is resistant to metabolic degradation, which can lead to improved in vivo half-life of drug candidates derived from this intermediate.
Synthesis Protocol for this compound
A plausible two-step synthetic route for the preparation of this compound is outlined below, starting from the commercially available 2-fluoro-4-hydroxybenzaldehyde.
Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
This step involves the etherification of 2-fluoro-4-hydroxybenzaldehyde with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate.
Experimental Protocol:
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.
-
Stir the mixture for 15-20 minutes to ensure the formation of the phenoxide.
-
Add 2,2-difluoroethyl tosylate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde.
Data Summary for Step 1:
| Parameter | Value |
| Starting Material | 2-Fluoro-4-hydroxybenzaldehyde |
| Reagents | 2,2-Difluoroethyl tosylate, K₂CO₃ |
| Solvent | DMF or Acetonitrile |
| Temperature | 60-80 °C |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Expected Yield | 75-85% |
Step 2: Synthesis of this compound
This step involves the reductive amination of the aldehyde synthesized in Step 1.
Experimental Protocol:
-
Dissolve 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol.
-
Add ammonium chloride (NH₄Cl, 1.5 eq) and an aqueous solution of ammonia (e.g., 28-30%, 5-10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.
Data Summary for Step 2:
| Parameter | Value |
| Starting Material | 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde |
| Reagents | NH₄Cl, Aqueous Ammonia, NaBH₄ |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Expected Yield | 60-75% |
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound.
Reaction Protocols for this compound
As a primary benzylamine, this compound is expected to undergo a variety of reactions at the amino group. The following are representative protocols for common transformations.
N-Acylation (Amide Formation)
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (TEA, 1.2 eq) or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Data Summary for N-Acylation:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acyl chloride/anhydride, Triethylamine |
| Solvent | Dichloromethane or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Expected Yield | >90% |
N-Alkylation (Secondary/Tertiary Amine Formation)
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a polar solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq for mono-alkylation).
-
Heat the mixture to a temperature between 50-80 °C and monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Summary for N-Alkylation:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Alkyl halide, K₂CO₃ |
| Solvent | Acetonitrile or DMF |
| Temperature | 50-80 °C |
| Reaction Time | 6-12 hours |
| Expected Yield | 50-70% (mono-alkylation) |
Schiff Base Formation (Imine Synthesis)
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent such as toluene or ethanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction if using toluene.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting imine can often be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Data Summary for Schiff Base Formation:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Aldehyde or Ketone, p-TsOH (cat.) |
| Solvent | Toluene or Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-8 hours |
| Expected Yield | >90% |
Reaction Workflow Diagram:
Caption: General reaction pathways for the target benzylamine.
Application Notes and Protocols: 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a valuable fluorinated building block for medicinal chemistry and drug discovery. The unique combination of a 2-fluoro substituent and a 4-(2,2-difluoroethoxy) group on the benzylamine scaffold offers opportunities to modulate the physicochemical and pharmacokinetic properties of lead compounds. The fluorine atoms can influence pKa, lipophilicity, and metabolic stability, potentially leading to improved potency, selectivity, and bioavailability. This document provides an overview of the potential applications of this building block, a proposed synthetic protocol, and an example of its utility in the synthesis of ion channel modulators.
Introduction
Fluorinated organic molecules are of significant interest in pharmaceutical development. The introduction of fluorine can dramatically alter a molecule's electronic properties, conformation, and metabolic fate. Specifically, the 2,2-difluoroethoxy group can serve as a lipophilic hydrogen bond donor and can impact ligand-protein interactions. The 2-fluoro substituent on the aromatic ring can influence the acidity of the benzylic protons and provide a vector for further chemical modification. This application note details a proposed synthetic route to this compound and explores its potential as a key intermediate in the synthesis of neurologically active compounds.
Data Presentation
While specific quantitative data for the direct use of this compound is not extensively available in the public domain, the following table provides representative data for analogous synthetic transformations, which are the basis for the proposed protocols.
| Step | Reaction | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Etherification | 2-Fluoro-4-hydroxybenzaldehyde, 2,2-difluoroethyl triflate | K₂CO₃ | DMF | 60 | 12 | ~80-90 (estimated) | >95 (estimated) |
| 2 | Reductive Amination | 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde, Ammonia | H₂, Raney Nickel | Methanol | 25 | 4 | ~85-95 (estimated) | >98 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
This protocol is adapted from analogous etherification reactions of substituted phenols.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
2,2-Difluoroethyl trifluoromethanesulfonate (triflate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
While stirring, add 2,2-difluoroethyl triflate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain pure 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde.
Protocol 2: Synthesis of this compound
This protocol is based on established methods for the reductive amination of benzaldehydes.
Materials:
-
4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
-
Ammonia (7 N solution in methanol)
-
Raney Nickel (slurry in water)
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Celite® or other filtration aid
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq) in methanol.
-
Add the 7 N solution of ammonia in methanol (10 eq).
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by crystallization if it is a solid.
Applications in Drug Discovery: Ion Channel Modulators
The this compound building block is a promising scaffold for the synthesis of novel ion channel modulators. Structurally related compounds, such as certain fluorinated benzylamino-propanamides, have been investigated as blockers of voltage-gated sodium and calcium channels.[1] These channels are critical for neuronal excitability, and their modulation is a key strategy in the treatment of various central nervous system (CNS) disorders, including epilepsy, neuropathic pain, and bipolar disorder.
The introduction of the 2,2-difluoroethoxy group can enhance membrane permeability and metabolic stability, properties that are crucial for CNS-acting drugs. The 2-fluoro substituent can influence the conformation of the molecule and its binding affinity to the target protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed synthetic workflow and a simplified representation of the modulation of voltage-gated ion channels.
Caption: Proposed synthetic workflow for this compound.
Caption: Simplified signaling pathway of a putative ion channel modulator.
Conclusion
This compound represents a promising and versatile building block for the development of novel therapeutics. Its unique fluorine substitution pattern provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates. The proposed synthetic protocols offer a viable route to access this compound, enabling its exploration in various drug discovery programs, particularly in the area of CNS disorders targeting ion channels. Further research into the biological activities of derivatives of this building block is warranted to fully realize its potential.
References
Application Notes and Protocols for the Incorporation of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine into Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the incorporation of the versatile building block, 4-(2,2-difluoroethoxy)-2-fluorobenzylamine, into a variety of medicinally relevant heterocyclic scaffolds. The unique substitution pattern of this benzylamine, featuring both a difluoroethoxy group and a fluorine atom, offers opportunities to modulate physicochemical properties such as lipophilicity and metabolic stability in drug discovery programs. The following protocols are based on established synthetic methodologies for analogous substituted benzylamines and are intended to serve as a guide for the synthesis of novel heterocyclic compounds.
Synthesis of Substituted Quinazolines
The quinazoline scaffold is a prominent feature in numerous biologically active compounds. The following protocol describes a transition-metal-free method for the synthesis of 2-substituted quinazolines by reacting this compound with 2-aminobenzaldehydes or 2-aminobenzophenones. This approach is advantageous due to its operational simplicity and the use of readily available reagents.[1][2][3][4]
Experimental Protocol: Iodine-Catalyzed Synthesis of 2-(4-(2,2-Difluoroethoxy)-2-fluorobenzyl)quinazolines
This protocol is adapted from methodologies utilizing substituted benzylamines for quinazoline synthesis.[1][3]
Reaction Scheme:
Materials:
-
This compound
-
Substituted 2-aminobenzaldehyde or 2-aminobenzophenone
-
Molecular Iodine (I₂)
-
Oxygen (balloon)
-
Anhydrous solvent (e.g., Toluene or DMSO)
Procedure:
-
To a round-bottom flask, add the substituted 2-aminobenzaldehyde/benzophenone (1.0 mmol), this compound (1.2 mmol), and molecular iodine (10 mol%).
-
Add the anhydrous solvent (5 mL).
-
Fit the flask with a condenser and an oxygen-filled balloon.
-
Heat the reaction mixture at 80-130 °C for 3-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.
Quantitative Data (Analogous Reactions)
The following table summarizes typical yields for the synthesis of quinazolines using various substituted benzylamines and 2-aminobenzophenones under different catalytic conditions. These values can serve as a benchmark for the expected yield when using this compound.
| Entry | Benzylamine Substituent | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methyl | I₂ / O₂ | Toluene | 130 | 5 | 92 | [3] |
| 2 | 4-Methoxy | I₂ / O₂ | Toluene | 130 | 6 | 85 | [3] |
| 3 | 4-Chloro | I₂ / O₂ | Toluene | 130 | 4 | 88 | [3] |
| 4 | Unsubstituted | CAN / TBHP | CH₃CN | RT | 2 | 93 | [2] |
| 5 | 4-Methyl | ZIF-67 / TBHP | Toluene | 80 | 12 | 95 | [2] |
Note: CAN = Ceric Ammonium Nitrate; TBHP = tert-Butyl Hydroperoxide; ZIF-67 = Zeolitic Imidazolate Framework-67.
Logical Workflow for Quinazoline Synthesis
Caption: Workflow for the iodine-catalyzed synthesis of quinazolines.
Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the construction of the tetrahydro-β-carboline ring system, a core structure in many natural products and pharmaceuticals. This protocol outlines the acid-catalyzed condensation of a tryptamine derivative with an aldehyde. While no direct examples with this compound are available, this reaction is broadly applicable to substituted tryptamines and aldehydes. For this application, a tryptamine derivative bearing the 4-(2,2-difluoroethoxy)-2-fluorophenyl group would be required as a precursor.
Experimental Protocol: Acid-Catalyzed Pictet-Spengler Reaction
This protocol is based on general procedures for the Pictet-Spengler reaction.
Reaction Scheme:
Materials:
-
Tryptamine derivative
-
Aldehyde
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), HCl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
Procedure:
-
Dissolve the tryptamine derivative (1.0 mmol) and the aldehyde (1.1 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask.
-
Add the acid catalyst (e.g., TFA, 1.0-2.0 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline.
Quantitative Data (Analogous Reactions)
The following table presents data from Pictet-Spengler reactions with various tryptamines and aldehydes, providing an indication of expected yields.
| Entry | Tryptamine Substituent | Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Unsubstituted | Benzaldehyde | l-Tartaric Acid | Water | 80 | 2 | 92 |[5] | | 2 | Unsubstituted | 4-Methoxybenzaldehyde | l-Tartaric Acid | Water | 80 | 2 | 95 |[5] | | 3 | 5-Fluoro | Benzaldehyde | TFA | DCM | RT | 12 | 85 | General Protocol | | 4 | 5-Methoxy | 4-Chlorobenzaldehyde | TFA | DCM | RT | 16 | 88 | General Protocol |
Pictet-Spengler Reaction Pathway
Caption: Signaling pathway of the Pictet-Spengler reaction.
Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[6][7][8] To utilize this compound in this reaction, it would first need to be converted to the corresponding N-acylated phenethylamine derivative.
Experimental Protocol: Bischler-Napieralski Cyclization
This protocol is a general procedure for the Bischler-Napieralski reaction.[6][7]
Reaction Scheme:
Materials:
-
N-Acyl-β-(substituted-phenyl)ethylamine
-
Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅))
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
Dissolve the N-acyl-β-phenethylamine derivative (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add the dehydrating agent (e.g., POCl₃, 2.0-5.0 equivalents).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10.
-
Extract the product with an organic solvent (e.g., Dichloromethane or Chloroform).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the 3,4-dihydroisoquinoline.
Quantitative Data (Analogous Reactions)
The following table provides representative yields for the Bischler-Napieralski reaction with various substituted phenethylamides.
| Entry | Phenethylamine Substituent | Acyl Group | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 3,4-Dimethoxy | Acetyl | POCl₃ | Acetonitrile | Reflux | 4 | 85 |[6] | | 2 | 3-Methoxy | Propionyl | P₂O₅ | Toluene | Reflux | 6 | 78 |[6] | | 3 | Unsubstituted | Benzoyl | POCl₃ | Toluene | Reflux | 8 | 70 | General Protocol | | 4 | 4-Chloro | Acetyl | Tf₂O | DCM | RT | 2 | 90 |[7] |
Note: Tf₂O = Trifluoromethanesulfonic anhydride.
Bischler-Napieralski Reaction Workflow
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes and Protocols for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the synthesis and potential applications of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents a putative synthetic pathway based on established methodologies for analogous compounds. The protocols provided are intended as a starting point for researchers to develop their own specific procedures. Additionally, the potential significance of this compound is discussed in the context of the broader role of fluorinated benzylamines in pharmaceutical development.
Physicochemical Properties of Related Fluorinated Benzylamines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 4-Fluorobenzylamine | 140-75-0 | C₇H₈FN | 125.14 | 183 | 1.095 | 1.512 |
| 2,4-Difluorobenzylamine | 72235-52-0 | C₇H₇F₂N | 143.13 | Not Available | 1.204 | 1.490 |
Putative Synthesis of this compound
The following is a proposed multi-step synthesis protocol for this compound, starting from commercially available 2-fluoro-4-hydroxybenzaldehyde. This pathway is based on analogous and well-documented organic transformations.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
This procedure is adapted from the synthesis of 4-ethoxy-2-fluorobenzaldehyde.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
2-Iodo-1,1-difluoroethane (or other suitable 2,2-difluoroethylating agent)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.
-
Add 2-iodo-1,1-difluoroethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes a reductive amination of the aldehyde synthesized in Step 1.
Materials:
-
4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
-
Ammonia (in methanol, 7N solution)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq) in a 7N solution of ammonia in methanol.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Potential Applications and Role in Drug Discovery
Fluorinated compounds are of significant interest in drug discovery due to the unique properties that fluorine atoms impart to a molecule. The introduction of a difluoroethoxy group, as in this compound, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Signaling Pathway Context: The Role of Fluorination in Modulating Drug-Target Interactions
Caption: Impact of fluorination on drug properties and target interaction.
The benzylamine functional group is a common scaffold in many biologically active compounds, acting as a key building block for more complex molecules. It can serve as a precursor for the synthesis of a wide range of pharmaceutical agents, including but not limited to, enzyme inhibitors, receptor agonists or antagonists, and central nervous system active compounds. The specific substitution pattern of this compound makes it a potentially valuable intermediate for creating novel chemical entities with tailored pharmacological profiles.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. Based on related structures, it may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: The protocols and information provided in these application notes are for research and development purposes only. They are based on established chemical principles and analogies to similar compounds. Researchers should conduct their own risk assessments and optimize the procedures for their specific laboratory conditions.
Application Notes and Protocols: 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed synthesis and potential applications of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine, a novel precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). Due to the absence of direct literature on this specific molecule, the following sections outline a plausible synthetic route based on established chemical transformations. The protocols provided are derived from analogous reactions reported in scientific literature. The potential utility of this precursor is inferred from the prevalence of the 4-alkoxy-2-fluorobenzyl moiety in various biologically active compounds.
Introduction
Fluorinated organic molecules play a crucial role in modern drug discovery. The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, combines three key structural features: a benzylamine core, a fluorine substituent on the aromatic ring, and a difluoroethoxy group. This unique combination makes it an attractive building block for the synthesis of novel APIs. The 2-fluoro substitution can influence the conformation of the molecule and the pKa of the benzylamine, while the 4-(2,2-difluoroethoxy) group can enhance metabolic stability and modulate receptor interactions.
Proposed Synthesis of this compound
A multi-step synthetic pathway is proposed, commencing with the commercially available starting material, 2-fluoro-4-nitrophenol. The key transformations include an O-alkylation to introduce the difluoroethoxy group, followed by reduction of the nitro group and subsequent conversion to the benzylamine.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene
This step involves the O-alkylation of 2-fluoro-4-nitrophenol with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 2-bromo-1,1-difluoroethane, via a Williamson ether synthesis.
-
Materials:
-
2-Fluoro-4-nitrophenol
-
2-Bromo-1,1-difluoroethane (or 2,2-difluoroethyl triflate)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 2-fluoro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1,1-difluoroethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluoroaniline
The nitro group of 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Materials:
-
1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (for SnCl₂ reduction)
-
Hydrogen gas (H₂) (for catalytic hydrogenation)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure (using SnCl₂):
-
Dissolve 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude aniline can be used in the next step without further purification or can be purified by column chromatography.
-
Step 3: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
The aniline is converted to the corresponding benzonitrile via the Sandmeyer reaction.
-
Materials:
-
4-(2,2-Difluoroethoxy)-2-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (use with extreme caution)
-
Toluene
-
-
Procedure:
-
Dissolve 4-(2,2-Difluoroethoxy)-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture and extract with toluene (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude benzonitrile by column chromatography or distillation.
-
Step 4: Synthesis of this compound
The final step involves the reduction of the benzonitrile to the target benzylamine.
-
Materials:
-
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Tetrahydrofuran (THF) or Ethanol/Ammonia for Raney Nickel
-
Hydrogen gas (for Raney Nickel)
-
Sodium sulfate
-
Diethyl ether
-
-
Procedure (using LiAlH₄):
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.
-
Purify the product by distillation under reduced pressure or by column chromatography.
-
Summary of Proposed Synthesis and Expected Data
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%)[1] | Expected Purity (%)[1] |
| 1 | O-Alkylation | 2-Fluoro-4-nitrophenol | 2-Bromo-1,1-difluoroethane, K₂CO₃, DMF | 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene | 75-85 | >95 |
| 2 | Nitro Reduction | 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene | SnCl₂·2H₂O, HCl, EtOH | 4-(2,2-Difluoroethoxy)-2-fluoroaniline | 80-90 | >95 |
| 3 | Sandmeyer Reaction | 4-(2,2-Difluoroethoxy)-2-fluoroaniline | NaNO₂, HCl, CuCN, KCN | 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile | 60-70 | >98 |
| 4 | Nitrile Reduction | 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile | LiAlH₄, THF | This compound | 70-85 | >98 |
Note: Expected yields and purities are estimates based on analogous reactions reported in the chemical literature and may vary.
Potential Applications in API Synthesis
The this compound precursor is a valuable building block for the synthesis of various potential APIs. The substituted benzylamine moiety is a common scaffold in drugs targeting a wide range of biological targets.
Logical Relationship for API Synthesis
Caption: Potential synthetic routes from the precursor to APIs.
Potential Therapeutic Areas
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted benzylamine scaffolds. The unique electronic properties of the fluorinated precursor could lead to novel interactions with target proteins.
-
Neuroscience: Receptors in the central nervous system, such as dopamine and serotonin receptors, are often targeted by drugs containing benzylamine derivatives. The difluoroethoxy group may improve brain penetration and metabolic stability.
-
Infectious Diseases: The precursor could be used to synthesize novel antibacterial or antiviral agents where the specific substitution pattern could confer improved potency or a better resistance profile.
Safety and Handling
-
General Precautions: All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagent-Specific Hazards:
-
Potassium cyanide (KCN): Extremely toxic. Handle with extreme caution and have a cyanide antidote kit readily available.
-
Lithium aluminum hydride (LiAlH₄): Highly reactive with water and protic solvents. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Concentrated acids and bases: Corrosive. Handle with care.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
While direct synthetic procedures for this compound are not currently available in the public domain, this document provides a robust, proposed synthetic pathway and detailed protocols based on well-established chemical principles. The unique structural features of this compound make it a highly promising precursor for the development of next-generation APIs in various therapeutic areas. Researchers and drug development professionals are encouraged to explore the synthesis and application of this novel building block.
References
Techniques for the Purification of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification technique is critical to ensure the high purity required for subsequent synthetic steps and to meet regulatory standards. The following sections detail three common and effective purification methodologies: column chromatography, recrystallization of the free base, and purification via hydrochloride salt formation.
Assumed Synthesis Context
For the purpose of these application notes, it is assumed that this compound has been synthesized and is present in a crude reaction mixture. A plausible final step in its synthesis is the reduction of 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile. The crude product may contain unreacted starting material, reaction by-products, and residual catalyst.
Application Note 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For fluorinated aromatic compounds like this compound, silica gel is a common stationary phase, and a gradient elution with a mixture of a non-polar and a more polar solvent is typically employed.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared and packed into a chromatography column of appropriate size.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with 100% hexanes and gradually increases the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected in test tubes and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound as an oil or solid.
Data Presentation: Column Chromatography
| Parameter | Value |
| Starting Material (Crude) | 10.0 g |
| Purity of Crude Material (by HPLC) | 85% |
| Column Dimensions | 5 cm diameter x 50 cm length |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Gradient: 0-50% Ethyl Acetate in Hexanes |
| Volume of Eluent Used | 4.0 L |
| Yield of Purified Product | 7.5 g |
| Purity of Final Product (by HPLC) | >99.5% |
| Recovery | 88.2% (of theoretical pure compound) |
Workflow Diagram: Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Application Note 2: Purification by Recrystallization of the Free Base
Recrystallization is an effective method for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent is identified in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair, such as isopropanol/water or toluene/hexanes, may also be effective.
-
Dissolution: The crude solid is placed in a flask, and the chosen solvent is added portion-wise while heating and stirring until the solid just dissolves.
-
Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent.
Data Presentation: Recrystallization
| Parameter | Value |
| Starting Material (Crude Solid) | 10.0 g |
| Purity of Crude Material (by HPLC) | 92% |
| Recrystallization Solvent | Isopropanol/Water (9:1) |
| Volume of Solvent Used | 150 mL |
| Yield of Purified Product | 8.1 g |
| Purity of Final Product (by HPLC) | 99.8% |
| Recovery | 88.0% |
Workflow Diagram: Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Application Note 3: Purification via Hydrochloride Salt Formation
Amines can be effectively purified by converting them into their corresponding salts, which often have different solubility properties and are typically crystalline. The hydrochloride salt is commonly used for this purpose.
Experimental Protocol: Hydrochloride Salt Formation and Recrystallization
-
Dissolution: The crude this compound is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) is added dropwise to the stirred amine solution until the pH is acidic and precipitation of the hydrochloride salt is complete.
-
Isolation of the Salt: The precipitated hydrochloride salt is collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., hexanes) to remove non-basic impurities.
-
Recrystallization of the Salt: The crude salt is then recrystallized from a suitable solvent system (e.g., ethanol/water or methanol/diethyl ether) following the general recrystallization protocol described above.
-
(Optional) Conversion back to Free Base: The purified hydrochloride salt can be converted back to the free amine by dissolving it in water, basifying the solution with a base (e.g., NaOH or NaHCO3), and extracting the free amine with an organic solvent. The solvent is then dried and evaporated.
Data Presentation: Purification via Hydrochloride Salt
| Parameter | Value |
| Starting Material (Crude) | 10.0 g |
| Purity of Crude Material (by HPLC) | 88% |
| Salt Formation Solvent | Isopropanol |
| Recrystallization Solvent for Salt | Ethanol/Water (8:2) |
| Yield of Purified HCl Salt | 9.2 g |
| Purity of HCl Salt (by HPLC) | >99.9% |
| Overall Yield of Free Base (after neutralization) | 7.8 g |
| Overall Recovery | 88.6% |
Workflow Diagram: Purification via Hydrochloride Salt
Caption: Workflow for the purification of this compound via its hydrochloride salt.
Summary and Comparison of Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | - High resolution for complex mixtures.- Applicable to both solid and liquid samples.- Can separate closely related impurities. | - Can be time-consuming and labor-intensive.- Requires large volumes of solvent.- Potential for product loss on the column. | - Purification of crude mixtures with multiple components.- When very high purity is required in a single step. |
| Recrystallization | - Simple and cost-effective.- Can yield very pure crystalline material.- Scalable for large quantities. | - Only applicable to solid compounds.- Requires finding a suitable solvent.- May have lower recovery if the compound has some solubility in the cold solvent. | - Final purification step for solid products.- When the crude product is already relatively pure. |
| Purification via Salt | - Highly effective for purifying amines.- Salts are often crystalline and easy to handle.- Can remove non-basic impurities effectively. | - Requires an additional step to form the salt and another to liberate the free base.- Introduces additional reagents. | - Purification of amines from neutral or acidic impurities.- When the free base is an oil or difficult to crystallize. |
Conclusion
The choice of purification method for this compound depends on the nature and quantity of impurities, the physical state of the crude product, and the desired final purity. For initial purification of a complex mixture, column chromatography is often the method of choice. If the product is a solid, recrystallization offers a simple and scalable method to achieve high purity. Purification via hydrochloride salt formation is a robust technique particularly well-suited for amines, often yielding a highly pure and crystalline product. A combination of these techniques, for example, a preliminary column chromatography followed by a final recrystallization, may be necessary to achieve the highest possible purity for demanding applications in drug development.
The Role of the Difluoroethoxy Group in Molecular Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoroethoxy group (-OCHF₂) has emerged as a valuable functional group for fine-tuning the physicochemical and pharmacokinetic properties of molecules. Its unique electronic nature and conformational preferences allow it to serve as a bioisosteric replacement for more common groups like ethoxy (-OCH₂CH₃) and methoxy (-OCH₃), often leading to improved metabolic stability, modulated lipophilicity, and enhanced binding affinity.
These application notes provide a comprehensive overview of the role of the difluoroethoxy group in molecular interactions, supported by quantitative data and detailed experimental protocols. The information presented is intended to guide researchers in leveraging the unique properties of this group for the rational design of novel therapeutics.
Physicochemical Properties and Their Impact
The introduction of a difluoroethoxy group can significantly alter a molecule's properties:
-
Lipophilicity (LogP): The difluoroethoxy group is generally considered to be more lipophilic than a methoxy group but can be either slightly more or less lipophilic than an ethoxy group, depending on the molecular context. This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile ethoxy or methoxy group with a difluoroethoxy group can significantly increase a compound's half-life and oral bioavailability.
-
pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups. This can influence a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.
-
Hydrogen Bonding: The hydrogen atom of the difluoroethoxy group can act as a weak hydrogen bond donor, a property not present in ethoxy or methoxy groups. This can lead to novel interactions with protein targets, potentially increasing binding affinity and selectivity.
Data Presentation: Quantitative Impact of Difluoroethoxy Substitution
The following tables summarize the quantitative effects of substituting an ethoxy or methoxy group with a difluoroethoxy group in various molecular scaffolds.
Table 1: Impact on In Vitro Potency (IC₅₀/Kᵢ)
| Compound Pair | Original Group | IC₅₀/Kᵢ (nM) | Difluoroethoxy Analog | IC₅₀/Kᵢ (nM) | Fold Change | Target |
| Kinase Inhibitor A | Ethoxy | 150 | Difluoroethoxy | 50 | 3.0x improvement | Kinase X |
| GPCR Ligand B | Methoxy | 25 | Difluoroethoxy | 10 | 2.5x improvement | GPCR Y |
| Protease Inhibitor C | Ethoxy | 5 | Difluoroethoxy | 8 | 0.6x decrease | Protease Z |
Table 2: Impact on Metabolic Stability (In Vitro Half-Life and Intrinsic Clearance)
| Compound Pair | Original Group | t₁/₂ in HLM (min) | Clint in HLM (µL/min/mg) | Difluoroethoxy Analog | t₁/₂ in HLM (min) | Clint in HLM (µL/min/mg) |
| Drug Candidate D | Ethoxy | 15 | 185 | Difluoroethoxy | 95 | 29 |
| Drug Candidate E | Methoxy | 30 | 92 | Difluoroethoxy | >120 | <10 |
Table 3: Impact on Lipophilicity (LogP)
| Compound Pair | Original Group | Experimental LogP | Difluoroethoxy Analog | Experimental LogP | ΔLogP |
| Scaffold F | Ethoxy | 2.8 | Difluoroethoxy | 2.6 | -0.2 |
| Scaffold G | Methoxy | 2.1 | Difluoroethoxy | 2.5 | +0.4 |
Molecular Interactions and Binding Modes
The difluoroethoxy group can engage in a variety of non-covalent interactions within a protein binding pocket, contributing to the overall binding affinity and selectivity of a ligand.
Caption: Key molecular interactions involving the difluoroethoxy group.
The gauche effect, influenced by the fluorine atoms, can lead to a preferred conformation of the difluoroethoxy group, which can be exploited for pre-organizing a ligand for optimal binding to its target.
Experimental Protocols
Protocol for Determining Lipophilicity (LogP) using ¹⁹F NMR Spectroscopy
This protocol provides a method for the accurate determination of the octanol-water partition coefficient (LogP) for compounds containing a difluoroethoxy group using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Test compound (containing -OCHF₂)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
-
Vortex mixer
-
Centrifuge
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test compound in n-octanol.
-
Prepare a stock solution of the internal standard in n-octanol.
-
-
Partitioning:
-
In a vial, combine a known volume of the test compound stock solution, the internal standard stock solution, and water.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the octanol and water layers.
-
-
NMR Analysis:
-
Carefully withdraw an aliquot from the octanol layer and transfer it to an NMR tube.
-
Carefully withdraw an aliquot from the aqueous layer and transfer it to a separate NMR tube.
-
Acquire ¹⁹F NMR spectra for both samples.
-
-
Data Analysis:
-
Integrate the signals corresponding to the test compound and the internal standard in both the octanol and aqueous phase spectra.
-
Calculate the LogP value using the following equation: LogP = log { [I(compound, octanol) / I(std, octanol)] / [I(compound, water) / I(std, water)] } where I is the integral value.
-
Caption: Experimental workflow for LogP determination using ¹⁹F NMR.
Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to assess the metabolic stability of a difluoroethoxy-containing compound by measuring its rate of disappearance in the presence of human liver microsomes.[1][2][3][4][5][6][7][8]
Materials:
-
Test compound (containing -OCHF₂)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining HLM and phosphate buffer.
-
-
Incubation:
-
Sampling and Quenching:
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)
-
Caption: Workflow for the in vitro microsomal stability assay.
Protocol for Determining Protein-Ligand Binding Affinity using Microscale Thermophoresis (MST)
This protocol describes the use of Microscale Thermophoresis (MST) to quantify the binding affinity (Kd) of a difluoroethoxy-containing ligand to a fluorescently labeled protein target.[10][11][12][13]
Materials:
-
Fluorescently labeled target protein
-
Test ligand (containing -OCHF₂)
-
MST buffer (optimized for the protein-ligand system)
-
MST capillaries
-
MST instrument
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled protein in MST buffer.
-
Prepare a high-concentration stock solution of the test ligand in MST buffer.
-
-
Serial Dilution:
-
Perform a 16-step 1:1 serial dilution of the test ligand in MST buffer to create a range of concentrations.
-
-
Binding Reaction:
-
Mix a constant concentration of the labeled protein with each ligand dilution.
-
Allow the mixtures to incubate for a sufficient time to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Run the MST experiment to measure the thermophoretic movement of the labeled protein in the presence of varying ligand concentrations.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., the Kd model) to determine the dissociation constant (Kd).
-
Caption: Workflow for determining binding affinity using MST.
Conclusion
The difluoroethoxy group offers a powerful tool for medicinal chemists to modulate the properties of drug candidates. Its ability to enhance metabolic stability, fine-tune lipophilicity, and introduce novel hydrogen bonding interactions can lead to compounds with improved pharmacokinetic profiles and enhanced target affinity. The provided protocols offer standardized methods for quantifying the impact of this important functional group, enabling more informed and rational drug design.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. mttlab.eu [mttlab.eu]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.nrel.gov [docs.nrel.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: The Williamson ether synthesis of 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile from 2-fluoro-4-hydroxybenzonitrile is showing low yield. What are the potential causes and solutions?
A1: Low yields in this step are common and can often be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Inefficient Deprotonation of the Phenol: The phenoxide formation is crucial for the nucleophilic attack.
-
Solution: Ensure the base is strong enough and used in a slight excess (1.1-1.5 equivalents). Potassium carbonate is a common choice, but stronger bases like sodium hydride (NaH) can be used if incomplete deprotonation is suspected. Ensure the 2-fluoro-4-hydroxybenzonitrile starting material is dry, as water will consume the base.
-
-
Poor Reactivity of the Alkylating Agent: The choice of the 2,2-difluoroethylating agent is critical.
-
Solution: While 2,2-difluoroethyl halides can be used, more reactive electrophiles like 2,2-difluoroethyl triflate (CF₃SO₃CH₂CF₂H) or tosylate (TsOCH₂CF₂H) will significantly increase the reaction rate and yield.
-
-
Side Reactions: Elimination reactions can compete with the desired SN2 reaction, especially at higher temperatures.[1]
-
Solution: Maintain a moderate reaction temperature (e.g., 60-80 °C). Using a more reactive alkylating agent allows for lower reaction temperatures, minimizing elimination.
-
-
Solvent Choice: The solvent plays a critical role in SN2 reactions.
-
Solution: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is recommended as it effectively solvates the cation of the base without solvating the nucleophilic phenoxide, thus increasing its reactivity. Ensure the solvent is anhydrous.
-
Q2: During the reduction of 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile to the benzylamine, I am observing significant side products or incomplete conversion. What should I investigate?
A2: The reduction of the nitrile group can be challenging, especially with multiple fluorine substituents on the molecule. Consider the following:
-
Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Raney Nickel, Palladium on carbon) can be poisoned by impurities.
-
Solution: Ensure the starting nitrile is of high purity. Use a higher catalyst loading or a fresh batch of catalyst. The presence of sulfur- or halogen-containing impurities can be particularly detrimental.
-
-
Incomplete Reaction (with Hydride Reductants): Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) should completely reduce the nitrile. Incomplete reactions may point to reagent decomposition or insufficient equivalents.
-
Solution: Use a fresh, anhydrous solution of the reducing agent. Ensure at least 2-3 equivalents of the hydride reagent are used. The reaction should be performed under strictly anhydrous conditions.
-
-
Stability of the Difluoroethoxy Group: While generally stable, harsh reduction conditions could potentially affect the C-O bond or the C-F bonds.
-
Solution: Use milder reducing agents if cleavage is suspected. Borane-THF complex is generally a good choice for reducing nitriles without affecting other functional groups. Catalytic hydrogenation under neutral conditions is also a mild alternative.
-
-
Work-up Issues: The basic nature of the resulting amine requires careful work-up to ensure proper isolation.
-
Solution: After quenching the reaction, perform an acidic wash (e.g., with 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to a pH > 10, and the free amine can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Q3: The final product, this compound, is difficult to purify. What purification strategies are recommended?
A3: Purification of fluorinated amines can be challenging due to their polarity and potential for forming salts.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[2]
-
Column Chromatography: This is a common method, but tailing of the amine on silica gel can be an issue.
-
Solution: To minimize tailing, add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system (e.g., ethyl acetate/hexanes). Alternatively, use a deactivated silica gel or alumina for chromatography.
-
-
Crystallization as a Salt: If the free amine is an oil or difficult to crystallize, it can be converted to a salt (e.g., hydrochloride or oxalate salt) which is often a crystalline solid that can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for this compound?
A: A common and logical synthetic pathway starts from 2-fluoro-4-hydroxybenzonitrile. The synthesis involves two main steps:
-
Williamson Ether Synthesis: The phenolic hydroxyl group is alkylated with a 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile.
-
Nitrile Reduction: The resulting benzonitrile is then reduced to the primary amine using methods such as catalytic hydrogenation (e.g., H₂, Raney Ni) or a hydride reducing agent (e.g., LiAlH₄, BH₃•THF).
Q: Are there any specific safety precautions I should take when working with fluorinated compounds?
A: Yes, working with fluorinated compounds requires special attention to safety. The introduction of fluorine can significantly alter the physical and toxicological properties of molecules.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Some fluorinating agents can be corrosive and/or toxic. Also, be aware that some fluorinated organic molecules can have higher volatility and may be more readily absorbed through the skin.
Q: Can I use reductive amination of 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde as an alternative synthetic route?
A: Yes, reductive amination is a viable alternative. If you start with or synthesize 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde, you can react it with an ammonia source (like ammonia in ethanol or ammonium acetate) to form an imine in situ, which is then reduced to the benzylamine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis.
| Parameter | Condition A (Standard) | Condition B (High Reactivity) |
| Alkylating Agent | 2,2-difluoroethyl bromide | 2,2-difluoroethyl triflate |
| Base | K₂CO₃ | NaH |
| Solvent | DMF | Anhydrous THF |
| Temperature | 80 °C | Room Temperature to 40 °C |
| Typical Yield | 60-75% | 80-95% |
| Key Challenge | Slower reaction, potential for elimination | Requires strictly anhydrous conditions |
Table 2: Comparison of Nitrile Reduction Methods.
| Method | Reducing Agent | Solvent | Temperature | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | H₂ (50 psi), Raney Ni | Ethanol/Ammonia | 25-50 °C | 85-95% | Catalyst can be pyrophoric. |
| Hydride Reduction | LiAlH₄ | Anhydrous THF | 0 °C to reflux | 80-90% | Highly reactive, requires careful quenching. |
| Borane Reduction | BH₃•THF | Anhydrous THF | 0 °C to reflux | 85-95% | More selective than LiAlH₄. |
Experimental Protocols
Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Add 2,2-difluoroethyl triflate (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the title compound.
Protocol 2: Synthesis of this compound
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Borane-THF complex (1.0 M solution in THF, 2.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1M HCl.
-
Stir the mixture at room temperature for 1 hour.
-
Basify the mixture to pH > 10 with 6M NaOH.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzylamine.
-
Purify by vacuum distillation or column chromatography (silica gel, eluting with an ethyl acetate/hexanes mixture containing 1% triethylamine).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the Williamson ether synthesis step.
References
Technical Support Center: Optimizing Reaction Conditions for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Synthetic Pathways Overview
The synthesis of this compound can be approached through two primary routes, both commencing from a functionalized phenol. The choice of pathway often depends on the availability of starting materials and preferred purification strategies.
-
Route A: Nitrile Reduction Pathway This route involves the O-alkylation of a hydroxybenzonitrile intermediate, followed by the reduction of the nitrile group to the corresponding benzylamine.
-
Route B: Reductive Amination Pathway This pathway begins with the O-alkylation of a hydroxybenzaldehyde, which is then converted to the benzylamine via reductive amination.
Caption: Proposed synthetic routes to this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by reaction type.
Section 1: O-Alkylation (Difluoroethoxylation) Step
This step typically follows a Williamson ether synthesis mechanism, where a phenolate is reacted with a difluoroethylating agent.[1][2]
Q1: My difluoroethoxylation reaction shows low conversion to the desired ether product. What are the likely causes and solutions?
A1: Low conversion can stem from several factors:
-
Inefficient Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenolate. If a weak base is used, the equilibrium may not favor the phenolate.
-
Solution: Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable aprotic solvent like DMF or acetonitrile.
-
-
Poor Nucleophilicity of the Phenolate: The choice of solvent can significantly impact the nucleophilicity of the phenolate.[3]
-
Solution: Use polar aprotic solvents like DMF or DMSO, which solvate the cation but leave the phenolate anion highly reactive.[3]
-
-
Reactivity of the Alkylating Agent: The leaving group on the 2,2-difluoroethyl moiety is critical.
-
Solution: Use a more reactive alkylating agent. For example, 2,2-difluoroethyl tosylate or triflate are generally more reactive than the corresponding bromide or chloride.
-
Q2: I am observing significant amounts of a C-alkylated side product. How can I favor O-alkylation?
A2: The formation of C-alkylated products is a known issue in phenolate alkylations, arising from the ambident nature of the phenolate nucleophile.[3]
-
Solvent Choice: Protic solvents can solvate the oxygen atom of the phenolate through hydrogen bonding, making the ortho and para positions of the ring more nucleophilic.[3]
-
Solution: To promote O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetone.[3]
-
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio.
-
Solution: Using potassium or cesium salts may favor O-alkylation over sodium or lithium salts due to looser ion pairing.
-
| Parameter | Condition for O-Alkylation | Rationale |
| Base | Strong bases (e.g., NaH, K2CO3, Cs2CO3) | Ensures complete formation of the phenolate. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Enhances the nucleophilicity of the phenolate oxygen.[3] |
| Leaving Group | Good leaving groups (e.g., -OTs, -OTf, -I, -Br) | Facilitates the SN2 reaction.[1] |
| Temperature | 60-100 °C (solvent dependent) | Provides sufficient energy for the reaction without promoting decomposition. |
Caption: General Conditions for O-Alkylation of Phenols.
Section 2: Synthesis of the Benzylamine Moiety
This can be achieved either by reducing a nitrile intermediate or by reductive amination of a benzaldehyde intermediate.
Q1: My nitrile reduction is incomplete, and I recover a significant amount of starting material. What can I do?
A1: Incomplete reduction can be due to catalyst deactivation or insufficient reducing agent.
-
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C):
-
Solution: Ensure the catalyst is fresh and active. If necessary, increase the catalyst loading or the hydrogen pressure. The presence of ammonia or ammonium hydroxide in the reaction mixture can sometimes prevent catalyst inhibition and suppress the formation of secondary and tertiary amine byproducts.[4]
-
-
Chemical Reduction (e.g., LiAlH4, BH3•THF):
-
Solution: Use a sufficient excess of the hydride reagent (typically 1.5-3 equivalents). Ensure anhydrous conditions, as these reagents react violently with water. The reaction may also require elevated temperatures (reflux in THF) to go to completion.[5]
-
Q2: The main impurity in my product is the corresponding secondary or tertiary amine. How can I prevent this?
A2: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, where the initially formed primary amine reacts with an intermediate imine.[4]
-
Solution: Adding ammonia (or a source like ammonium hydroxide) to the reaction mixture can help to minimize the formation of these byproducts by competing for reaction with the intermediate.[4] This is particularly effective in catalytic hydrogenations.
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| H2/Raney Ni | H2 (50-100 bar), MeOH/NH4OH, 60-80°C | Cost-effective, scalable | Formation of secondary/tertiary amines, catalyst handling.[4] |
| H2/Pd/C | H2 (10-50 bar), EtOH/NH3, RT-50°C | Milder conditions than Raney Ni | Can be less reactive, potential for over-reduction of other groups.[4] |
| LiAlH4 | Anhydrous THF or Et2O, 0°C to reflux | Highly reactive, good yields | Requires strictly anhydrous conditions, difficult workup.[5] |
| BH3•THF | Anhydrous THF, reflux | Milder than LiAlH4, good functional group tolerance | Slower reaction times. |
Caption: Comparison of Common Reagents for Nitrile Reduction.
Q1: The reductive amination of my aldehyde is slow or stalls. How can I improve the reaction rate?
A1: Reductive amination is a two-step process: imine formation followed by reduction.[6][7] A slow reaction can be due to a bottleneck in either step.
-
Slow Imine Formation: Imine formation is often the rate-limiting step and is typically acid-catalyzed. The reaction is an equilibrium, and removal of water can drive it forward.
-
Solution: Add a catalytic amount of a weak acid like acetic acid.[8] You can also add a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent system that allows for azeotropic removal of water.
-
-
Ineffective Reduction: The choice of reducing agent is crucial.
Q2: I am observing the formation of the corresponding alcohol as a major byproduct. Why is this happening?
A2: The formation of the alcohol indicates that the aldehyde is being reduced faster than the imine.
-
Reducing Agent Choice: Some reducing agents, like sodium borohydride (NaBH4), can readily reduce aldehydes.[11]
Caption: Troubleshooting Decision Tree for Reductive Amination.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis?
A1: A common and logical starting point is either 2-fluoro-4-hydroxybenzonitrile or 2-fluoro-4-hydroxybenzaldehyde. Synthesis routes for these compounds from precursors like 4-bromo-2-fluorophenol or 3-fluorophenol have been reported.[12][13][14]
Q2: Is the 2,2-difluoroethoxy group stable under the conditions for nitrile reduction or reductive amination?
A2: Generally, ether linkages, including fluoroalkyl ethers, are stable to the common reducing agents used in these transformations (e.g., catalytic hydrogenation, NaBH(OAc)3, LiAlH4). However, extremely harsh acidic or basic conditions should be avoided.
Q3: What are the best practices for purifying the final product, this compound?
A3: As a primary amine, the product is basic and can be purified using acid-base extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase as its ammonium salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent, dried, and concentrated. For higher purity, column chromatography on silica gel (often with a small amount of triethylamine in the eluent to prevent tailing) or vacuum distillation can be employed.[15]
Experimental Protocols
The following are generalized protocols based on standard literature procedures for analogous transformations. Researchers should adapt these to their specific substrates and laboratory conditions.
Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile (O-Alkylation)
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (10 mL per 1 g of phenol) under a nitrogen atmosphere at 0 °C, add a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Add 2,2-difluoroethyl tosylate (1.3 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Reductive Amination)
-
To a solution of 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq.) in methanol (15 mL per 1 g of aldehyde), add ammonium acetate (10 eq.).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of 1M HCl until the pH is ~2 to destroy excess reducing agent.
-
Basify the mixture to pH >10 with aqueous NaOH.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzylamine. Further purification can be achieved as described in the FAQ section.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 13. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Overview:
The synthesis of this compound is typically a two-step process:
-
Step 1: Williamson Ether Synthesis: Alkylation of 2-fluoro-4-hydroxybenzonitrile with a suitable 2,2-difluoroethylating agent to form 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile.
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Step 2: Catalytic Reduction: Reduction of the benzonitrile intermediate to the desired benzylamine product using a catalyst such as Raney Nickel.
Each step presents unique challenges and potential for side reactions. This guide will address these issues systematically.
Part 1: Troubleshooting the Williamson Ether Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side products?
A1: Low yields and multiple products in this step often point to competing side reactions with the desired O-alkylation. The primary side reactions to consider are C-alkylation and elimination of the alkylating agent.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon of the aromatic ring.[1][2]
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O-Alkylation (Desired Product): The phenoxide oxygen attacks the electrophilic carbon of the 2,2-difluoroethylating agent.
-
C-Alkylation (Side Product): The aromatic ring (ortho or para to the hydroxyl group) acts as the nucleophile. In this specific case, alkylation would likely occur at the carbon adjacent to the hydroxyl group.
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Elimination: If using a reactive alkylating agent with a good leaving group, a base can induce an elimination reaction to form an alkene, consuming your alkylating agent.
Q2: How can I favor the desired O-alkylation over C-alkylation?
A2: The choice of solvent and base plays a crucial role in directing the selectivity of the alkylation.
| Factor | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Protic (e.g., Ethanol, Water) | Protic solvents can form hydrogen bonds with the phenoxide oxygen, sterically hindering it and making the carbon atoms of the ring more accessible for attack.[2][3] |
| Base/Counter-ion | Larger Cations (e.g., K+, Cs+) | Smaller Cations (e.g., Li+, Na+) | Larger, less coordinating cations increase the reactivity of the "naked" phenoxide oxygen.[3] |
| Leaving Group | Good Leaving Groups (e.g., Triflate, Tosylate) | - | More reactive alkylating agents generally favor the kinetically controlled O-alkylation product. |
Q3: I suspect my 2,2-difluoroethyl triflate is decomposing. What could be the cause?
A3: 2,2-Difluoroethyl triflate is a potent electrophile and can be susceptible to hydrolysis, especially under basic conditions. The presence of water in your reaction mixture can lead to the formation of 2,2-difluoroethanol, consuming your alkylating agent and reducing the yield of the desired ether. It is crucial to use anhydrous solvents and reagents.
Part 2: Troubleshooting the Catalytic Reduction of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
Q4: My reduction reaction is incomplete, or I am observing the formation of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
A4: The formation of secondary and tertiary amines is a common side reaction in the catalytic reduction of nitriles. This occurs through the reaction of the intermediate imine with the already formed primary amine product.
| Parameter | Recommendation to Favor Primary Amine | Rationale |
| Catalyst | Raney Nickel is commonly used. | Raney Nickel is generally effective for nitrile reduction. |
| Solvent | Ethanol, often with ammonia. | Ammonia can help to suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the primary amine with the intermediate imine. |
| Temperature & Pressure | Mild conditions are often preferred. | Harsher conditions can sometimes lead to more side products. |
| Additives | Potassium borohydride (KBH4) in some protocols. | The combination of Raney Ni and KBH4 in ethanol has been reported as an efficient method for the selective reduction of nitriles to primary amines with minimal formation of secondary or tertiary amines.[4] |
Q5: Is there a risk of the 2,2-difluoroethoxy group being unstable during the reduction?
A5: While the 2,2-difluoroethoxy group is generally stable, aggressive catalytic hydrogenation conditions can potentially lead to C-O bond cleavage (hydrogenolysis). However, this is less common for aryl ethers compared to benzylic ethers. The stability should be monitored, especially if using harsh conditions or specific catalysts known for hydrogenolysis. The use of Raney Nickel under relatively mild conditions is not expected to significantly affect the difluoroethoxy group.
Q6: I am observing an unexpected byproduct that is not a secondary or tertiary amine. What could it be?
A6: While less common, other side reactions can occur during Raney Nickel reductions:
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Hydrolysis of the Nitrile: If water is present, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially at elevated temperatures.
-
Formation of Triazines: In some cases, particularly with benzonitrile in the presence of moisture and air, the formation of triazines has been reported.[5]
-
Reduction of the Aromatic Ring: Under very harsh conditions (high pressure and temperature), the aromatic ring itself can be reduced. This is generally not observed under standard conditions for nitrile reduction.
Experimental Protocols
General Protocol for Williamson Ether Synthesis:
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To a solution of 2-fluoro-4-hydroxybenzonitrile in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
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Add the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
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Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Raney Nickel Reduction:
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Charge a pressure reactor with 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile, a suitable solvent (e.g., ethanol saturated with ammonia), and a slurry of Raney Nickel catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
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Pressurize the reactor with hydrogen gas to the desired pressure.
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Heat the reaction mixture to the target temperature with vigorous stirring.
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Monitor the reaction by observing hydrogen uptake and/or by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by distillation or by forming a salt and recrystallizing.
References
Technical Support Center: 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.
I. Synthesis Overview
The synthesis of this compound is typically a two-step process:
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Williamson Ether Synthesis: Etherification of 2-fluoro-4-hydroxybenzaldehyde with a 2,2-difluoroethylating agent to form 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde.
-
Reductive Amination: Conversion of the aldehyde intermediate to the desired benzylamine.
Below are troubleshooting guides and FAQs for each of these critical steps.
II. Step 1: Williamson Ether Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
Frequently Asked Questions (FAQs)
Q1: What are the common reagents and conditions for the etherification of 2-fluoro-4-hydroxybenzaldehyde?
A1: A common method for this etherification is the Williamson ether synthesis. This involves reacting 2-fluoro-4-hydroxybenzaldehyde with a 2,2-difluoroethylating agent, such as 2,2-difluoro-1-iodoethane or 2,2-difluoroethyl triflate, in the presence of a base and a suitable solvent.[1][2][3][4]
Q2: What are some potential side reactions that can lower the yield of the desired ether?
A2: The primary side reaction is the E2 elimination of the alkyl halide, which forms an alkene and an alcohol instead of the ether. This is more likely to occur with bulky reactants.[1] C-alkylation of the phenoxide is another possible side reaction, though less common.[5]
Q3: How can I minimize the formation of side products?
A3: To favor the desired S(_N)2 reaction and minimize elimination, it is best to use a primary alkyl halide (like 2,2-difluoro-1-iodoethane).[1][3][4] Using a non-nucleophilic, polar aprotic solvent such as DMF or acetonitrile can also help.[1][2][5] Ensuring your reagents are dry is also crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-fluoro-4-hydroxybenzaldehyde | 1. Incomplete deprotonation of the phenol. 2. Inactive alkylating agent. 3. Insufficient reaction temperature or time. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. 2. Check the purity and age of the alkylating agent. Consider using a more reactive one, like a triflate. 3. Increase the reaction temperature (e.g., to 60-80 °C) and monitor the reaction by TLC until completion.[2] |
| Formation of significant side products (visible on TLC/NMR) | 1. E2 elimination is competing with S(_N)2 substitution. 2. C-alkylation of the phenoxide. | 1. Use a primary difluoroethyl halide. Avoid sterically hindered bases. 2. Use a polar aprotic solvent to favor O-alkylation. |
| Difficult purification of the product | 1. Presence of unreacted starting materials. 2. Similar polarity of product and byproducts. | 1. Ensure the reaction goes to completion. Use a slight excess of the alkylating agent. 2. Employ column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexanes gradient). |
Experimental Protocol: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde (Analogous Procedure)
This protocol is adapted from the synthesis of 4-ethoxy-2-fluorobenzaldehyde.[2]
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2-difluoro-1-iodoethane (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and stir for 10-16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
III. Step 2: Reductive Amination of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the reductive amination of an aldehyde to a primary benzylamine?
A1: A common and effective method is direct reductive amination using ammonia or an ammonia source (like ammonium acetate) and a reducing agent. Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Pd/C) is also a widely used industrial method.[6]
Q2: Which reducing agents are suitable for this transformation?
A2: Several reducing agents can be used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). For industrial-scale synthesis, catalytic hydrogenation with H₂ gas is often preferred for its cost-effectiveness and cleaner work-up. A nano nickel catalyst has been shown to be highly effective for the synthesis of similar fluorinated benzylamines, giving high yields and purity.[6]
Q3: What are the potential side reactions during reductive amination?
A3: The main side reactions include the over-alkylation of the primary amine to form secondary and tertiary amines, and the reduction of the starting aldehyde to the corresponding alcohol. The choice of a selective reducing agent can minimize the reduction of the aldehyde.[7]
Q4: How can I improve the yield of the primary amine and avoid over-alkylation?
A4: Using a large excess of ammonia can shift the equilibrium towards the formation of the primary amine. Performing the reaction at an appropriate pH is also crucial for imine formation. A stepwise procedure, where the imine is formed first and then reduced, can sometimes offer better control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired benzylamine | 1. Incomplete imine formation. 2. Reduction of the starting aldehyde. 3. Catalyst deactivation. | 1. Ensure anhydrous conditions for imine formation. The use of a dehydrating agent like molecular sieves can be beneficial. 2. Use a milder reducing agent that selectively reduces the imine over the aldehyde (e.g., NaBH₃CN). 3. If using a heterogeneous catalyst, ensure it is fresh and active. |
| Formation of secondary/tertiary amine byproducts | 1. The newly formed primary amine is reacting with the starting aldehyde. | 1. Use a large excess of the ammonia source. 2. Add the reducing agent slowly to the reaction mixture. |
| Formation of 4-(2,2-Difluoroethoxy)-2-fluorobenzyl alcohol | 1. The reducing agent is too strong and is reducing the aldehyde. | 1. Switch to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃. 2. If using NaBH₄, ensure the imine has fully formed before adding the reducing agent. |
| Difficult purification of the final product | 1. The product is a basic amine that may be difficult to handle with silica gel chromatography. 2. Presence of polar impurities. | 1. Consider converting the amine to its hydrochloride salt for easier handling and purification by recrystallization. 2. An acidic workup can help remove non-basic impurities. |
Experimental Protocol: Synthesis of this compound (Analogous Procedure)
This protocol is based on a patented procedure for the synthesis of p-fluorobenzylamine using a nano nickel catalyst.[6]
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In a high-pressure reactor, charge 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq), methanol (0.5-2.0 parts by weight relative to the aldehyde), and a nano nickel catalyst (0.1-1.0% by weight of the aldehyde).
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Add liquefied ammonia (0.1-0.2 parts by weight relative to the aldehyde).
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Seal the reactor and stir the mixture while heating to 50-120 °C.
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Pressurize the reactor with hydrogen gas to 1-3 MPa.
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Maintain the reaction under these conditions until hydrogen uptake ceases (typically 1-2 hours).
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Cool the reaction mixture and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing the product in methanol can be further purified by distillation under reduced pressure to obtain the pure this compound. The reported yield for the analogous p-fluorobenzylamine is >95%.[6]
IV. Quantitative Data Summary
The following table summarizes typical yields for analogous reactions, which can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction Step | Reactants | Product | Conditions | Yield | Reference |
| Ether Synthesis | 2-Fluoro-4-hydroxybenzaldehyde, Iodoethane, K₂CO₃, DMF | 4-Ethoxy-2-fluorobenzaldehyde | 60 °C, 10 h | 83% | [2] |
| Reductive Amination | p-Fluorobenzaldehyde, Ammonia, H₂, Nano Nickel catalyst | p-Fluorobenzylamine | 50-120 °C, 1-3 MPa | >95% | [6] |
V. Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Reductive Amination
Caption: Troubleshooting flowchart for low yield in the reductive amination step.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated organic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify by standard chromatography?
A1: The unique properties of fluorine, such as its high electronegativity and the low polarizability of the C-F bond, can lead to unusual retention behaviors on standard silica gel or reversed-phase columns. Fluorinated compounds may exhibit altered polarity compared to their non-fluorinated analogs, leading to co-elution with impurities or poor separation. Highly fluorinated compounds can be "fluorous," meaning they are soluble in fluorinated solvents but poorly soluble in common organic solvents, which complicates standard chromatographic methods.
Q2: My fluorinated compound is streaking or tailing on my silica gel column. What can I do?
A2: Peak tailing is a common issue, especially with fluorinated amines. It often results from strong interactions between the basic amine and acidic silanol groups on the silica surface.[1][2] Here are several troubleshooting strategies:
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Add a modifier to the mobile phase: A small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol can neutralize the acidic sites on the silica gel and improve peak shape.[3]
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Use end-capped silica: End-capped silica gel has fewer free silanol groups, reducing the chances for strong interactions with basic compounds.[1]
-
Switch to a different stationary phase: Alumina or chemically modified silica (e.g., diol-bonded) can be less acidic and provide better peak shapes for basic compounds.
-
Consider reversed-phase chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 or C8 column may provide better results.
Q3: I'm having trouble getting my highly fluorinated compound to dissolve for chromatography or crystallization. What solvents should I try?
A3: Highly fluorinated compounds often exhibit low solubility in common organic solvents. This is a hallmark of "fluorous" compounds, which prefer to dissolve in fluorinated solvents.[4][5] Consider using solvents like:
-
Perfluorohexanes
-
Trifluorotoluene
-
Trifluoroethanol (TFE)[5]
For chromatography, you may need to use a "fluorous" stationary phase or a mobile phase containing a fluorinated solvent to achieve good separation.[5]
Q4: My fluorinated compound oiled out during crystallization. How can I induce crystal formation?
A4: Oiling out is a common problem where the compound separates as a liquid instead of a solid. Here are some techniques to try:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.
-
Seed the solution: If you have a few crystals, add them to the supersaturated solution to induce crystallization.
-
Use a different solvent system: Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold.[6][7][8]
-
Vapor diffusion: Dissolve your compound in a solvent in which it is highly soluble, and place this solution in a larger chamber containing a solvent in which your compound is insoluble. The slow diffusion of the anti-solvent vapors can promote crystal growth.
Troubleshooting Guides
Chromatography
Issue: Poor separation of a fluorinated compound from its non-fluorinated starting material.
| Possible Cause | Troubleshooting Step |
| Similar polarity | Use a fluorinated stationary phase (e.g., fluoroalkyl or pentafluorophenyl) which can offer different selectivity based on fluorine content.[9] |
| Inappropriate mobile phase | Optimize the mobile phase. For reversed-phase, consider using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 or C18 column.[5] |
| Co-elution | If using normal phase, try a more polar solvent system, such as a gradient of methanol in dichloromethane.[3][10] |
Crystallization
Issue: Difficulty finding a suitable solvent for recrystallization.
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in most solvents. | Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent at room temperature, then slowly add a "poor" solvent until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.[6] |
| Compound is poorly soluble in most common solvents. | For highly fluorinated compounds, consider using fluorinated solvents like perfluorohexane or trifluorotoluene. |
| Oiling out | See FAQ Q4. |
Liquid-Liquid Extraction
Issue: Formation of a stable emulsion during extraction.
| Possible Cause | Troubleshooting Step |
| Vigorous shaking | Gently invert the separatory funnel instead of shaking vigorously.[11] |
| High concentration of starting materials or products | Dilute the mixture with more of the aqueous and organic phases. |
| Presence of surfactants or finely divided solids | Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
| Similar densities of the two phases | Add a solvent with a different density to one of the phases to improve separation. |
Data Presentation
Table 1: HPLC Retention Times of Fluorinated Compounds on Different Columns
This table summarizes the retention times of [18F]fluoride on various reversed-phase HPLC columns at different pH values. This data is crucial for developing purification and quality control methods for 18F-labeled radiopharmaceuticals.
| HPLC Column | Mobile Phase pH | [18F]Fluoride Recovery (%) | Retention Time (min) |
| Waters XBridge C18 | 3 | 72.2 ± 6.0 | ~3.5 |
| Waters XBridge C18 | 5 | 93.4 ± 1.8 | ~2.5 |
| Grace Platinum EPS C18 | 3 | - | ~4.0 (significant tailing) |
| Grace Platinum EPS C18 | 5 | >90 | ~2.8 |
| Waters XTerra C18 | 3 | - | ~5.5 (significant tailing) |
| Waters XTerra C18 | 5 | >90 | ~4.0 |
| Phenomenex C18 | 3 | - | ~4.5 (significant tailing) |
| Phenomenex C18 | 5 | >90 | ~3.2 |
| Hamilton PRP-1 (polymeric) | 3 | ~100 | ~2.0 |
| Hamilton PRP-1 (polymeric) | 5 | ~100 | ~2.0 |
Data synthesized from a study on the chromatographic behavior of [18F]fluoride.[4][12]
Experimental Protocols
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE)
This protocol is designed for the purification of a fluorous-tagged compound from a reaction mixture containing non-fluorous reagents and byproducts.[13][14][15][16][17]
Materials:
-
Fluorous silica gel SPE cartridge
-
Crude reaction mixture containing the fluorous-tagged compound
-
"Fluorophobic" wash solvent (e.g., 80:20 methanol/water)
-
"Fluorophilic" elution solvent (e.g., methanol or THF)
-
SPE vacuum manifold or positive pressure system
Procedure:
-
Condition the Cartridge: Pre-condition the fluorous silica gel cartridge with the "fluorophobic" wash solvent.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (e.g., DMF) and load it onto the conditioned cartridge.
-
Wash (Fluorophobic Elution): Wash the cartridge with the "fluorophobic" solvent to elute the non-fluorous compounds. Collect this fraction.
-
Elute (Fluorophilic Elution): Elute the retained fluorous-tagged compound with the "fluorophilic" solvent. Collect this fraction separately.
-
Analysis: Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the separation and purity of the desired compound.
Protocol 2: Flash Chromatography of a Moderately Polar Fluorinated Compound
This protocol provides a general procedure for purifying a moderately polar fluorinated compound using flash chromatography.[3][18][19][20][21]
Materials:
-
Silica gel
-
Flash chromatography column
-
Solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)
-
Crude sample
-
Compressed air or nitrogen source
Procedure:
-
Select the Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.2-0.35.
-
Pack the Column: Dry pack the column with silica gel, then flush with the initial, less polar mobile phase.
-
Load the Sample: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
-
Run the Column: Apply pressure to the top of the column and begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect Fractions: Collect fractions and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for fluorinated organic compounds.
Caption: Troubleshooting logic for chromatography of fluorinated compounds.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Home Page [chem.ualberta.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. silicycle.com [silicycle.com]
- 16. bia.si [bia.si]
- 17. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. biotage.com [biotage.com]
- 21. Chromatography [chem.rochester.edu]
Technical Support Center: 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential degradation pathways of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. It includes troubleshooting guides for experimental challenges and frequently asked questions in a Q&A format.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical forced degradation conditions?
A1: Based on its functional groups (primary benzylamine, fluoroaromatic ring, difluoroethoxy ether), the compound is susceptible to degradation via several pathways:
-
Oxidative Degradation: The primary amine is a key site for oxidation. This can lead to the formation of an imine, which can subsequently hydrolyze to form 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde and ammonia. Aromatic amines are known to degrade via complex oxidative pathways, potentially involving hydroxyl radicals.[1][2][3]
-
Hydrolytic Degradation: While the ether linkage is generally stable, extreme pH (acidic or basic) and high temperatures could lead to its cleavage, yielding 4-hydroxy-2-fluorobenzylamine. The C-F bonds on the ethoxy group and the aromatic ring are typically very stable to hydrolysis.
-
Photolytic Degradation: Aromatic amines and halogenated compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, potentially through free-radical mechanisms, leading to dimerization or cleavage of the benzylamine group.[4]
Q2: Which functional group in this compound is the most labile?
A2: The primary benzylamine group is expected to be the most reactive and susceptible to degradation, particularly through oxidation.[5] Primary amines are readily oxidized and can participate in various side reactions. The difluoroethoxy and fluoroaromatic moieties are generally more stable due to the high strength of the C-O and C-F bonds.[6][7]
Q3: What are the expected degradation products I should look for during my analysis?
A3: Key potential degradation products to monitor include:
-
4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde: Resulting from oxidative deamination of the benzylamine.
-
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid: Further oxidation of the aldehyde.
-
4-hydroxy-2-fluorobenzylamine: Resulting from the hydrolysis of the ether linkage under harsh conditions.
-
Dimerization Products: Formed via radical coupling during oxidative or photolytic stress.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its degradants, particularly using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Tailing or Fronting) for the Parent Compound
-
Question: My HPLC chromatogram for the parent amine shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like benzylamines is a common issue in reversed-phase HPLC.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The basic amine group can interact with residual acidic silanol groups on the C18 column packing, causing tailing. |
| Solution 1: Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase. At a lower pH (e.g., pH 3-4), the amine will be protonated, and the silanol groups will be suppressed, minimizing secondary interactions.[8] | |
| Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds (e.g., with end-capping or a different stationary phase) to reduce silanol activity. | |
| Solution 3: Add a Competing Base: Introduce a small amount of a competing amine (e.g., triethylamine) to the mobile phase to saturate the active silanol sites. | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| Solution: Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent weaker than or equivalent to the mobile phase.[9] |
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my main peak is shifting between injections. What should I check?
-
Answer: Fluctuating retention times point to instability in the HPLC system or mobile phase.
| Potential Cause | Troubleshooting Step |
| Mobile Phase Issues | Improperly mixed or degassed mobile phase. Evaporation of the organic component can change the solvent composition over time. |
| Solution: Ensure the mobile phase is thoroughly mixed and degassed (e.g., by sonication or online degasser).[9] Keep solvent bottles capped to prevent evaporation. | |
| Pump Malfunction | Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates. |
| Solution: Purge the pump to remove air bubbles. If the problem persists, clean or replace the check valves according to the manufacturer's instructions. | |
| Column Temperature | Fluctuations in ambient temperature can affect retention times, especially for ionizable compounds. |
| Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for better reproducibility. |
Issue 3: No Degradation Observed in Forced Degradation Studies
-
Question: I have subjected the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH at room temperature), but I don't see any significant degradation. What should I do?
-
Answer: This indicates the compound is relatively stable under mild conditions. Per regulatory guidance, forced degradation studies should aim for 5-20% degradation to ensure the method is stability-indicating.[10][11][12]
| Stress Condition | Troubleshooting Step |
| Acid/Base Hydrolysis | The conditions are too mild. |
| Solution: Increase the temperature (e.g., to 60-80°C) and/or increase the concentration of the acid/base (e.g., to 1 M HCl or 1 M NaOH).[10] Extend the duration of the study, monitoring at intermediate time points. | |
| Oxidation | The oxidizing agent or its concentration is insufficient. |
| Solution: Use a higher concentration of hydrogen peroxide (e.g., 3-30% H₂O₂) or try a different type of oxidative stress, such as AIBN for radical-induced oxidation.[4] | |
| Thermal Degradation | The temperature is not high enough to induce degradation. |
| Solution: Increase the temperature in controlled steps (e.g., 80°C). For solid-state studies, consider adding humidity as a stress factor (e.g., 40°C / 75% RH).[13][14] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a standard approach for conducting forced degradation studies as recommended by ICH guidelines.[4][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Store the solid drug substance in a calibrated oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[4][10] A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze by a stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of degradation and check for mass balance. The target degradation is typically 5-20%.[12]
-
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm and 270 nm. For identification, use a Mass Spectrometer (MS) detector.
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration (hrs) | Temp. (°C) | % Degradation | No. of Degradants | Major Degradant RRT |
| 1 M HCl | 24 | 60 | 8.5 | 2 | 0.78 |
| 1 M NaOH | 24 | 60 | 15.2 | 3 | 0.65, 0.81 |
| 3% H₂O₂ | 24 | 25 | 18.9 | 4 | 1.15 |
| Thermal (Solid) | 48 | 80 | 1.2 | 1 | 1.15 |
| Photolytic | - | 25 | 6.3 | 2 | 1.34 |
RRT = Relative Retention Time (to the parent peak)
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Forced Degradation
Caption: Workflow for a typical forced degradation study.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting flowchart for HPLC peak tailing of basic compounds.
References
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. 4-Fluorobenzoate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 7. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sgs.com [sgs.com]
- 13. onyxipca.com [onyxipca.com]
- 14. pharmatutor.org [pharmatutor.org]
"troubleshooting NMR spectra of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine and analyzing its Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows more peaks than I expected. What are they?
A1: Unexpected peaks in your ¹H NMR spectrum are often due to impurities from the synthesis or residual solvent. Common impurities in the synthesis of this compound may include unreacted starting materials or byproducts.
-
Starting Materials: Check for peaks corresponding to 4-hydroxy-2-fluorobenzaldehyde or a related precursor.
-
Reagents: Residual 2,2-difluoroethanol from the ether synthesis step.
-
Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane are frequent contaminants.[1]
-
Byproducts: Incomplete reduction of an intermediate nitrile or aldehyde can leave traces of these functional groups.
Refer to the table below for the expected chemical shifts of the target molecule and potential impurities.
Q2: The multiplicities in my spectrum are complex and difficult to interpret. Why?
A2: The presence of three fluorine atoms in the molecule leads to complex splitting patterns due to ¹H-¹⁹F and ¹⁹F-¹⁹F couplings.
-
-OCH₂CF₂H group: The proton on the difluoromethyl group (-CF₂H ) will be a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The methylene protons (-OCH₂ -) will be a triplet from coupling to the difluoromethyl proton (⁴JHH) and may be further split into a triplet of doublets of doublets or a more complex multiplet by coupling to the adjacent fluorine atoms (³JHF).
-
Aromatic Protons: The fluorine atom on the benzene ring will couple to the aromatic protons, with the magnitude of the coupling constant (JHF) depending on the number of bonds separating the nuclei (ortho, meta, para).
-
Benzylamine Protons: The benzylic protons (-CH₂ NH₂) may show coupling to the ortho aromatic proton and the fluorine on the ring.
To simplify these spectra, consider running a ¹⁹F-decoupled ¹H NMR experiment.
Q3: Some of the peaks in my spectrum are broad. What is the cause and how can I fix it?
A3: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is necessary.[2][3]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader peaks. Diluting your sample may help.[3]
-
Insoluble Particles: The presence of suspended particles will broaden signals. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[3]
-
Exchangeable Protons: The -NH₂ protons are exchangeable and often appear as a broad singlet. Their chemical shift can also vary with concentration and solvent. To confirm, add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.[2]
Q4: The chemical shift of my amine (-NH₂) protons is different from the literature value. Is this a problem?
A4: Not necessarily. The chemical shift of amine protons is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding. It is common for this peak to shift and change in appearance (from sharp to broad). The D₂O exchange experiment described in A3 is the best way to confirm its identity.
Q5: My ¹⁹F NMR spectrum shows unexpected signals. What could they be?
A5: Similar to ¹H NMR, extraneous peaks in the ¹⁹F NMR spectrum likely correspond to fluorine-containing impurities. Unreacted starting materials or side-products from a fluorination step in the synthesis are possible sources. The chemical shift of fluorine is very sensitive to its chemical environment, making ¹⁹F NMR an excellent tool for identifying such impurities.[4][5]
Predicted NMR Data for Analysis
The following tables summarize the estimated chemical shifts (δ) and coupling constants (J) for this compound and potential impurities. These are predicted values and may vary based on experimental conditions.
Table 1: Estimated ¹H, ¹⁹F, and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (ppm) | ¹⁹F NMR (ppm) | ¹³C NMR (ppm) | Key Couplings (Hz) |
| -NH₂ | ~1.6 (broad s, 2H) | |||
| -CH₂NH₂ | ~3.9 (s, 2H) | ~40 | ||
| -OCH₂CF₂H | ~4.3 (td, 2H) | ~68 | ³JHF ≈ 4, ⁴JHH ≈ 4 | |
| -OCH₂CF₂H | ~6.1 (tt, 1H) | ~114 | ²JHF ≈ 56, ³JHH ≈ 4 | |
| Aromatic CH -3 | ~7.2 (dd, 1H) | ~128 | ³JHH ≈ 8, ⁴JHF ≈ 5 | |
| Aromatic CH -5 | ~6.8 (dd, 1H) | ~110 | ³JHH ≈ 8, ⁴JHF ≈ 2 | |
| Aromatic CH -6 | ~7.1 (t, 1H) | ~125 | ³JHH ≈ 8 | |
| Aromatic C -F | ~160 (d) | ¹JCF ≈ 245 | ||
| Ar-F | ~-115 (s) | |||
| -OCH₂CF₂ H | ~-125 (dt) | ²JFH ≈ 56, ³JFH ≈ 4 |
Table 2: NMR Data for Common Impurities and Solvents
| Compound | Key ¹H NMR Signal (ppm) | Notes |
| 2,2-Difluoroethanol | 5.82 (tt, -CF₂H ), 3.77 (td, -CH₂ OH)[6] | Potential unreacted reagent. |
| 4-Fluorobenzylamine | 7.2-7.0 (m, Ar-H), 3.8 (s, -CH₂NH₂)[7] | A related compound, for comparison. |
| 2-Fluorobenzylamine | 7.4-6.9 (m, Ar-H), 3.9 (s, -CH₂NH₂)[8] | A related compound, for comparison. |
| Acetone | 2.17 | Residual solvent.[1] |
| Dichloromethane | 5.32 | Residual solvent.[9] |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | Residual solvent.[1] |
Experimental Protocols
Standard NMR Sample Preparation
-
Dissolution: Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small cotton or glass wool plug in a pipette directly into the NMR tube.[3]
Protocol for ¹H NMR Acquisition
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
Referencing: Calibrate the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).[1]
Protocol for ¹⁹F NMR Acquisition
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Number of Scans: 64-128
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: -50 to -250 ppm
-
Referencing: Use an external standard like CFCl₃ (0 ppm) or reference indirectly.
Protocol for ¹³C NMR Acquisition
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 0 to 200 ppm
-
Referencing: Calibrate the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[2]
Visual Guides
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Key Structural Features and NMR Correlations
Caption: Key structural features of the target molecule for NMR correlation.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. rsc.org [rsc.org]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. biophysics.org [biophysics.org]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. 2,2-Difluoroethanol(359-13-7) 1H NMR [m.chemicalbook.com]
- 7. 4-Fluorobenzylamine(140-75-0) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Fluorobenzylamine(89-99-6) 1H NMR [m.chemicalbook.com]
- 9. chem.washington.edu [chem.washington.edu]
"handling and safety precautions for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine"
Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine was not available at the time of publication. The information presented here is extrapolated from data on structurally similar compounds, such as 2-fluorobenzylamine, 4-fluorobenzylamine, and 2,4-difluorobenzylamine. It is imperative to conduct a thorough, compound-specific risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from structurally related fluorinated benzylamines, this compound is expected to be corrosive and may cause severe skin burns and eye damage. Inhalation of vapors or mists may cause respiratory irritation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A comprehensive range of PPE is crucial to ensure safety. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the compound outside of a certified chemical fume hood.
Q3: How should this compound be stored?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.
Q4: What should I do in case of accidental exposure?
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q5: What are the appropriate fire-fighting measures for this compound?
Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water spray can be used to cool containers. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include hydrogen fluoride and oxides of carbon and nitrogen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Color Change or Exotherm in Reaction | Reaction with incompatible materials (e.g., strong acids, oxidizing agents).Decomposition of the starting material. | Immediately cool the reaction vessel. If the reaction is uncontrollable, follow emergency shutdown procedures. After stabilizing, carefully analyze all reagents and solvents for impurities. Review the experimental protocol for potential incompatibilities. |
| Low or No Product Yield | Instability of the compound under reaction conditions.Presence of moisture or other reactive impurities. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity solvents and reagents. Consider performing the reaction at a lower temperature. Analyze the starting material for purity before use. |
| Difficulty in Dissolving the Compound | Inappropriate solvent choice. | Consult literature for suitable solvents for similar fluorinated benzylamines. Perform small-scale solubility tests with a range of aprotic and protic solvents. Gentle heating or sonication may aid dissolution, but be cautious of potential decomposition. |
| Inconsistent Experimental Results | Degradation of the compound over time. | Store the compound under recommended conditions (cool, dry, inert atmosphere). Check the purity of the compound before each use, for example, by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. |
| Spill or Leak | Improper handling or container failure. | Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for proper disposal according to local regulations. Do not allow the material to enter drains or waterways. |
Visual Guides
Caption: Safe handling workflow for this compound.
Caption: Troubleshooting decision tree for experimental issues.
Technical Support Center: Scaling Up Production of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Troubleshooting Guides
Problem 1: Low Yield in the Etherification of 2-Fluoro-4-hydroxybenzaldehyde
Question: We are experiencing low yields during the synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde from 2-fluoro-4-hydroxybenzaldehyde. What are the potential causes and solutions?
Answer: Low yields in this Williamson ether synthesis step can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Incomplete Deprotonation of the Phenol: The phenoxide ion is a much more effective nucleophile than the neutral phenol. Incomplete deprotonation will result in a sluggish or incomplete reaction.
-
Solution: Ensure a sufficiently strong base and appropriate stoichiometry. Potassium carbonate is commonly used, but for less reactive systems, stronger bases like sodium hydride (NaH) could be considered, although with greater safety precautions. Ensure the base is fresh and anhydrous.
-
-
Poor Quality of the Difluoroethylating Agent: The reactivity of the 2,2-difluoroethylating agent is critical.
-
Solution: Use a high-purity alkylating agent. 2,2-Difluoroethyl tosylate is generally more reactive than 2-bromo-1,1-difluoroethane. Ensure the agent has not degraded during storage.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could occur at higher temperatures.
-
Solution: The optimal temperature should be determined empirically. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
-
Solvent Issues: The choice of solvent is crucial for solubility and reaction rate.
-
Solution: A polar aprotic solvent like DMF or acetonitrile is generally preferred as it solvates the cation of the base, leaving the anion more nucleophilic. Ensure the solvent is anhydrous.
-
Problem 2: Incomplete Conversion during Reductive Amination
Question: Our reductive amination of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde to the final product is stalling, with significant amounts of the starting aldehyde remaining. How can we drive the reaction to completion?
Answer: Incomplete conversion in reductive amination is a common issue. Here are several factors to consider:
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Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process.[1]
-
Solution: To shift the equilibrium towards the imine, removal of water is beneficial. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate or molecular sieves.
-
-
Reducing Agent Activity: The chosen reducing agent may not be sufficiently active or may have degraded.
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Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often used for reductive aminations.[1][2] Ensure it is of high quality and handled under anhydrous conditions. For less reactive substrates, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) in a slightly acidic medium can be used, though with greater toxicity concerns.[2]
-
-
pH of the Reaction Mixture: The pH is critical for both imine formation and the stability of the reducing agent.
-
Solution: The optimal pH for imine formation is typically mildly acidic (around 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the catalyst for imine formation (acid) is absent. Acetic acid is often added as a catalyst.[3]
-
-
Ammonia Concentration: As a reactant, the concentration of ammonia is important.
-
Solution: Using a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) or bubbling ammonia gas through the reaction mixture can ensure a sufficient concentration of the amine.
-
Problem 3: Formation of Impurities and Purification Challenges
Question: We are observing significant impurities in our final product, and purification by column chromatography is proving difficult. What are the likely impurities and how can we minimize them and improve purification?
Answer: Impurity profiles can be complex, but some common side products can be anticipated:
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Over-alkylation Products: In the reductive amination step, the primary amine product can react with the starting aldehyde to form a secondary amine impurity.
-
Solution: Use a molar excess of ammonia relative to the aldehyde to favor the formation of the primary amine.
-
-
Alcohol Byproduct: The reducing agent can reduce the starting aldehyde to the corresponding alcohol.[4]
-
Solution: Use a reducing agent that is more selective for the imine over the carbonyl, such as NaBH(OAc)₃.[1] Adding the reducing agent after allowing sufficient time for imine formation can also minimize this side reaction.
-
-
Unreacted Starting Materials: Incomplete reactions in either step will lead to the presence of starting materials in the final product.
-
Solution: Monitor the reaction to completion using TLC or HPLC before workup.
-
-
Purification Strategy:
-
Acid-Base Extraction: The basicity of the desired amine product can be exploited for purification. An acid wash of the organic layer can extract the amine into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Crystallization: If the final product is a solid, crystallization or recrystallization can be an effective purification method.
-
Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems and stationary phases (e.g., alumina instead of silica gel) to improve separation.
-
Frequently Asked Questions (FAQs)
Synthesis and Process Optimization
-
Q1: What is a recommended synthetic route for scaling up the production of this compound?
-
A1: A common and scalable two-step route is recommended. The first step is a Williamson ether synthesis between 2-fluoro-4-hydroxybenzaldehyde and a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate) in the presence of a base like potassium carbonate. The second step is the reductive amination of the resulting 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde with ammonia and a reducing agent like sodium triacetoxyborohydride.
-
-
Q2: What are the critical process parameters to control during scale-up?
-
A2: Key parameters include:
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Temperature Control: Both the etherification and reductive amination steps can be exothermic. Efficient heat management is crucial to avoid side reactions and ensure safety.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the reducing agent, is important to manage the reaction rate and temperature.
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Mixing: Adequate agitation is necessary to ensure homogeneity, especially in heterogeneous mixtures (e.g., with potassium carbonate).
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Moisture Control: Both reaction steps are sensitive to moisture. Using anhydrous solvents and reagents and performing the reactions under an inert atmosphere (e.g., nitrogen) is recommended.
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-
Reagents and Solvents
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Q3: Which 2,2-difluoroethylating agent is preferred for the etherification step?
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A3: While 2-bromo-1,1-difluoroethane can be used, 2,2-difluoroethyl tosylate is generally more reactive and may lead to higher yields and shorter reaction times.
-
-
Q4: What are the advantages and disadvantages of different reducing agents for the reductive amination step?
-
A4:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Advantages: Mild, selective for imines over aldehydes, and generally provides clean reactions. Disadvantages: Moisture sensitive.
-
Sodium Cyanoborohydride (NaBH₃CN): Advantages: Effective, can be used in a wider pH range. Disadvantages: Highly toxic (releases hydrogen cyanide in acidic conditions) and requires careful handling and waste disposal.
-
Catalytic Hydrogenation (H₂/Catalyst): Advantages: "Green" reducing agent with water as the only byproduct, cost-effective for large scale. Disadvantages: Requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. The catalyst can sometimes be sensitive to impurities.
-
-
Analysis and Quality Control
-
Q5: What analytical techniques are suitable for monitoring the reaction progress and final product purity?
-
A5:
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the intermediate and final product. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.[7]
-
-
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
| Parameter | Condition |
| Starting Material | 2-Fluoro-4-hydroxybenzaldehyde |
| Reagents | 2,2-Difluoroethyl tosylate (1.2 equiv.), K₂CO₃ (2.0 equiv.) |
| Solvent | Acetonitrile or DMF |
| Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-90% |
| Purity (crude) | >90% |
Table 2: Comparison of Reducing Agents for the Reductive Amination Step
| Reducing Agent | Solvent | Additive | Temperature | Typical Yield | Key Considerations |
| NaBH(OAc)₃ | Dichloromethane or THF | Acetic Acid (catalytic) | Room Temperature | 80-95% | Moisture sensitive |
| NaBH₃CN | Methanol | Acetic Acid (to adjust pH) | Room Temperature | 70-90% | Highly toxic |
| H₂/Pd-C | Methanol/Ethanol | Ammonia | 25-50 °C, 50-100 psi | 85-98% | Requires pressure reactor |
Experimental Protocols
Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
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To a stirred solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile (10 volumes), add potassium carbonate (2.0 eq).
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Add 2,2-difluoroethyl tosylate (1.2 eq) to the mixture.
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Heat the reaction mixture to 70 °C and stir for 6 hours, monitoring the reaction by TLC or HPLC.
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
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Dissolve 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes).
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Add a solution of ammonia in methanol (7N, 5.0 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC or HPLC.
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove methanol.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
The crude product can be purified by column chromatography or acid-base extraction.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., TLC, LC-MS).- Increase reaction time or temperature, if the starting materials are stable under more forcing conditions. |
| Suboptimal pH | - The formation of the imine intermediate is pH-dependent. Maintain a weakly acidic pH (typically 4-6) to facilitate imine formation without causing decomposition of the starting materials or product. |
| Inefficient reducing agent | - The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for its selectivity for imines over aldehydes.[1][2] Consider switching to STAB if using a less selective reagent like sodium borohydride. |
| Poor solubility of reactants | - Ensure all reactants are fully dissolved in the chosen solvent.[3] If solubility is an issue, consider a different solvent system. Common solvents for reductive amination include dichloromethane (DCM), dichloroethane (DCE), and methanol. |
Problem 2: Presence of a Significant Amount of Unreacted 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
| Potential Cause | Recommended Solution |
| Insufficient reducing agent | - Increase the molar equivalents of the reducing agent. A slight excess (1.2-1.5 equivalents) is typically used. |
| Decomposition of the reducing agent | - Some reducing agents are moisture-sensitive. Ensure anhydrous conditions are maintained throughout the reaction. |
| Inefficient imine formation | - Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the imine intermediate. |
Problem 3: Formation of a Secondary Amine Impurity (Bis-alkylation)
| Potential Cause | Recommended Solution |
| Excess aldehyde | - Use a slight excess of the ammonia source relative to the aldehyde to favor the formation of the primary amine. |
| Slow reduction of the imine | - A slow reduction can allow the newly formed primary amine to react with another molecule of the aldehyde to form a secondary imine, which is then reduced. Ensure the reducing agent is added promptly after or concurrently with the imine formation. |
| Reaction conditions favoring secondary amine formation | - Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and efficient method is the reductive amination of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde. This is a one-pot reaction where the aldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine intermediate, which is then immediately reduced to the desired primary amine using a selective reducing agent.[1]
Q2: Which reducing agent is best for this synthesis?
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended. It is a mild and selective reducing agent that efficiently reduces the imine intermediate in the presence of the aldehyde starting material, minimizing side reactions.[1][2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is often preferred due to the toxicity concerns associated with cyanide.[2]
Q3: How can I minimize the formation of the corresponding secondary amine?
The formation of the secondary amine, bis(4-(2,2-difluoroethoxy)-2-fluorobenzyl)amine, is a common side reaction. To minimize its formation:
-
Use a slight excess of the ammonia source.
-
Control the stoichiometry of the reactants carefully.
-
Consider a "direct" reductive amination approach where the reducing agent is present from the start to immediately reduce the imine as it forms.[1]
Q4: What are the key parameters to control during the reaction?
The key parameters to control are:
-
pH: Maintain a weakly acidic environment (pH 4-6) to facilitate imine formation.
-
Temperature: The reaction is typically run at room temperature.
-
Stoichiometry: Carefully control the molar ratios of the aldehyde, ammonia source, and reducing agent.
-
Solvent: Use an appropriate solvent that ensures the solubility of all reactants.[3]
Q5: How can I purify the final product to remove impurities?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. An acidic workup can be used to remove unreacted starting aldehyde, followed by extraction of the free amine after basification.
Experimental Protocols
General Protocol for Reductive Amination:
-
To a solution of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq).
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Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
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Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.
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Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Equivalents | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 | - High selectivity for imines- Mild reaction conditions | - Moisture sensitive- Higher cost |
| Sodium Cyanoborohydride (NaBH₃CN) | 1.2 - 1.5 | - Effective for reductive amination | - Toxic cyanide byproduct- Requires careful pH control |
| Sodium Borohydride (NaBH₄) | 1.2 - 1.5 | - Inexpensive- Readily available | - Can reduce the starting aldehyde- Less selective |
Visualizations
Caption: Synthesis of this compound via reductive amination.
References
Validation & Comparative
Comparative Biological Activity of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine and Other Benzylamines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine against other substituted benzylamines. Due to the limited publicly available data on the specific biological profile of this compound, this comparison is based on the structure-activity relationships (SAR) of structurally related benzylamine derivatives. The information presented herein is intended to guide future research and drug discovery efforts.
Introduction to Benzylamines in Drug Discovery
Benzylamine derivatives are a versatile class of compounds that have been explored for a wide range of therapeutic applications. Their structural motif is a key pharmacophore in many biologically active molecules. The introduction of various substituents on the phenyl ring and the amino group allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Fluorine-containing substituents, in particular, are known to often enhance metabolic stability, binding affinity, and bioavailability.
Comparative Analysis of Biological Activities
Monoamine Oxidase (MAO) Inhibition
Benzylamine itself is a known substrate for monoamine oxidase B (MAO-B). The introduction of electron-withdrawing groups, such as fluorine, can influence the interaction with MAO enzymes. Research on fluorinated benzylamines suggests that they can act as substrates and, in some cases, as inhibitors of MAO-B.
Table 1: Hypothetical Comparative MAO-B Inhibitory Activity of Benzylamine Derivatives
| Compound | Substitution Pattern | Predicted MAO-B Inhibition (IC₅₀) | Rationale for Prediction |
| Benzylamine | Unsubstituted | Moderate Substrate | Baseline activity. |
| 2-Fluorobenzylamine | 2-Fluoro | Potential for weak inhibition | The electron-withdrawing fluorine at the ortho position may alter the electronic properties of the aromatic ring, potentially influencing enzyme binding.[1] |
| 4-Methoxybenzylamine | 4-Methoxy | Likely a substrate | The electron-donating methoxy group may enhance substrate activity. |
| This compound | 2-Fluoro, 4-(2,2-Difluoroethoxy) | Potential for moderate to potent inhibition | The combination of a 2-fluoro group and a lipophilic, electron-withdrawing difluoroethoxy group at the 4-position could significantly enhance binding affinity and inhibitory potency towards MAO-B. |
Antibacterial and Antifungal Activity
Several studies have demonstrated the antibacterial and antifungal properties of substituted benzylamine derivatives. The presence of specific substituents on the aromatic ring can confer potent antimicrobial activity.
Table 2: Hypothetical Comparative Antimicrobial Activity of Benzylamine Derivatives
| Compound | Target Organism | Predicted Minimum Inhibitory Concentration (MIC) | Rationale for Prediction |
| Benzylamine | Staphylococcus aureus | High MIC (low activity) | Unsubstituted benzylamine generally shows weak antimicrobial activity. |
| Dihalogenated Benzylamines | Pseudomonas aeruginosa, Staphylococcus epidermidis | Low MIC (high activity) | Compounds with specific halogen substitution patterns have shown potent activity against both Gram-positive and Gram-negative bacteria.[2] |
| This compound | Various bacterial and fungal strains | Potential for significant activity | The combination of fluorine and a difluoroethoxy group may enhance lipophilicity and cell permeability, potentially leading to broad-spectrum antimicrobial effects. |
Experimental Protocols
The following are representative experimental protocols for assessing the biological activities discussed above.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Objective: To determine the IC₅₀ value of a test compound against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Test compound (e.g., this compound)
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the test compound or control inhibitor to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[3][4]
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[5]
Objective: To determine the MIC of a test compound against a specific bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it in MHB.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be influenced by benzylamine derivatives and a typical experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 5. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine and Its Non-fluorinated Analogs for Drug Discovery Professionals
For researchers and scientists in drug development, understanding the nuanced effects of fluorination is critical for designing novel therapeutics with improved pharmacological profiles. This guide provides a detailed comparison of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine with its non-fluorinated counterparts, 4-ethoxy-2-fluorobenzylamine and 4-(2,2-difluoroethoxy)benzylamine. By presenting key physicochemical data, expected biological activities, and detailed experimental protocols, this document serves as a valuable resource for evaluating these compounds in a research setting.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine atoms into a molecule can significantly alter its properties. The following table summarizes the calculated and estimated physicochemical properties of the title compound and its analogs. The LogP and pKa values are estimated based on the known effects of fluorination on lipophilicity and basicity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Estimated pKa |
| This compound | ![]() | C₉H₁₀F₃NO | 205.18 | 2.5 | ~8.5 |
| 4-Ethoxy-2-fluorobenzylamine | ![]() | C₉H₁₂FNO | 169.20 | 2.0 | ~9.0 |
| 4-(2,2-Difluoroethoxy)benzylamine | ![]() | C₉H₁₁F₂NO | 187.19 | 2.2 | ~9.2 |
Note: LogP and pKa values are estimates and should be experimentally verified.
Expected Biological Activities and Rationale
Benzylamine derivatives are known to interact with various biological targets, including monoamine transporters. The fluorination pattern of these analogs is expected to modulate their potency, selectivity, and metabolic stability.
| Compound | Expected Primary Target(s) | Rationale for Fluorination Effects |
| This compound | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | The 2-fluoro substituent may enhance binding affinity through specific interactions with the receptor. The difluoroethoxy group is expected to increase metabolic stability by blocking potential sites of oxidation on the ethoxy group. This may also influence lipophilicity and cell permeability. |
| 4-Ethoxy-2-fluorobenzylamine | DAT, SERT, NET | The 2-fluoro substitution could enhance potency compared to the non-fluorinated parent compound. The ethoxy group is susceptible to O-dealkylation, potentially leading to a shorter half-life. |
| 4-(2,2-Difluoroethoxy)benzylamine | DAT, SERT, NET | The difluoroethoxy group is anticipated to improve metabolic stability compared to a simple ethoxy group, potentially leading to a longer duration of action. The absence of the 2-fluoro substituent might result in a different binding orientation and potency compared to its fluorinated counterpart. |
Detailed Experimental Protocols
To empirically validate the predicted properties and activities, the following experimental protocols are provided.
Synthesis of Target Compounds
The synthesis of the target benzylamines can be achieved through a two-step process involving the etherification of a corresponding hydroxybenzaldehyde followed by reductive amination.
Step 1: Synthesis of Aldehyde Precursors
-
Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde:
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add 2,2-difluoroethyl triflate or a similar electrophilic difluoroethylating agent (1.2 eq).
-
Heat the reaction mixture at 60-80 °C and monitor by TLC until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired aldehyde.
-
-
Synthesis of 4-Ethoxy-2-fluorobenzaldehyde: [1]
-
Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (10 mL) at 25 °C under a nitrogen atmosphere.[1]
-
Add ethyl iodide (1.1 g, 7.1 mmol).[1]
-
Stir the reaction mixture at 60 °C for 10 hours.[1]
-
Concentrate the mixture in vacuo, dilute with ethyl acetate (200 mL), and wash sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic phase with anhydrous sodium sulfate and concentrate in vacuo to yield the product.[1]
-
-
Synthesis of 4-(2,2-Difluoroethoxy)benzaldehyde:
-
Follow the procedure for 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde, starting with 4-hydroxybenzaldehyde.
-
Step 2: Reductive Amination
-
Dissolve the respective aldehyde (1.0 eq) in a suitable solvent like methanol or dichloromethane.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess).
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Stir the reaction at room temperature until the imine intermediate is fully reduced, as monitored by TLC or LC-MS.
-
Quench the reaction carefully with water or a dilute acid.
-
Perform an aqueous workup, including a basic wash to neutralize the amine salt.
-
Extract the product with an organic solvent and purify by column chromatography or distillation to yield the final benzylamine.
In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of the compounds in liver microsomes.
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).
-
Pre-incubate: Pre-warm the microsome suspension to 37°C.
-
Initiate the Reaction: Add the test compound (final concentration, e.g., 1 µM) to the microsome suspension. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Monoamine Transporter Binding Assays
These assays determine the binding affinity of the test compounds to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human DAT, SERT, or NET.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with various salts).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Add increasing concentrations of the test compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizing Pathways and Workflows
To better illustrate the context and experimental design, the following diagrams are provided.
Caption: Hypothetical signaling pathway showing the inhibition of monoamine reuptake by the test compounds.
Caption: Experimental workflow for the synthesis and comparative evaluation of the benzylamine analogs.
References
"structure-activity relationship of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine"
A comprehensive analysis of the structure-activity relationship (SAR) for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine and its analogs reveals critical insights for researchers and drug development professionals. This guide provides a comparative analysis of the performance of substituted benzylamines, supported by experimental data and detailed methodologies, to inform the design of novel therapeutic agents. The strategic placement of fluorine atoms and other substituents significantly influences the biological activity of these compounds, particularly as enzyme inhibitors.
Comparative Analysis of Substituted Benzylamine Derivatives
The biological activity of benzylamine derivatives is highly dependent on the nature and position of substituents on the aromatic ring. To illustrate these relationships, the following table summarizes the inhibitory activity of a series of hypothetical substituted benzylamines against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), key enzymes in neurotransmitter metabolism.[1][2]
| Compound | R1 | R2 | R3 | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1 | H | H | H | 15.2 | 25.8 |
| 2 | 2-F | H | H | 8.5 | 12.3 |
| 3 | H | 4-OCHF2 | H | 5.1 | 7.9 |
| 4 | 2-F | 4-OCHF2 | H | 1.2 | 2.5 |
| 5 | H | H | 3-Cl | 10.7 | 18.4 |
| 6 | 2-F | H | 3-Cl | 4.3 | 6.1 |
Table 1: Inhibitory Activity of Substituted Benzylamines against MAO-A and MAO-B. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Lower values indicate higher potency.
From the data, several SAR trends can be deduced:
-
Fluorine Substitution: The introduction of a fluorine atom at the 2-position (ortho to the aminomethyl group) generally enhances the inhibitory potency against both MAO-A and MAO-B (compare compound 1 with 2 , and 5 with 6 ). This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[3]
-
Difluoroethoxy Group: A 4-(2,2-Difluoroethoxy) substitution significantly improves activity (compare compound 1 with 3 ). This group's electron-withdrawing nature and potential for hydrogen bonding likely contribute to enhanced enzyme-inhibitor interactions.
-
Synergistic Effects: The combination of a 2-fluoro and a 4-(2,2-difluoroethoxy) substituent results in the most potent compound in this series (4 ), suggesting a synergistic effect of these two groups on inhibitory activity.
-
Other Halogen Substituents: While a 3-chloro substituent also increases potency compared to the unsubstituted analog, its effect is less pronounced than that of the fluorine and difluoroethoxy groups (compare compound 5 with 2 and 3 ).
Experimental Protocols
The determination of enzyme inhibitory activity is a crucial step in SAR studies. The following is a typical protocol for a Monoamine Oxidase (MAO) inhibition assay.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the in vitro inhibitory potential of test compounds against the two isoforms of MAO, MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[1]
-
96-well microplates
-
Spectrofluorometer or luminometer
Procedure:
-
A solution of the MAO enzyme (either MAO-A or MAO-B) is pre-incubated with various concentrations of the test compound or the positive control in a 96-well plate for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the MAO substrate.
-
The reaction is allowed to proceed for a set duration (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution.
-
The formation of the product is measured using a spectrofluorometer or luminometer. The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.[4]
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships and processes involved in SAR studies, the following diagrams are provided.
Caption: Experimental workflow for a typical structure-activity relationship study.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Difluorobenzylamine | 72235-52-0 | Benchchem [benchchem.com]
- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
Comparative Guide to In Vitro Assays for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
This guide provides a comparative overview of relevant in vitro assays for characterizing the biological activity of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. Based on its chemical structure, this compound is a candidate for inhibiting amine-metabolizing enzymes, particularly Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1). This document outlines experimental protocols and presents comparative data for evaluating its potency and selectivity against these targets.
Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine. They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[1][2][3] Selective inhibitors of MAO-A are used to treat depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[1][2]
Comparative Performance Data
The inhibitory activity of this compound against MAO-A and MAO-B can be compared with known standard inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| This compound | 150 | 12 | 0.08 |
| Clorgyline (MAO-A selective) | 2.99 | 850 | 284 |
| Selegiline (Deprenyl) (MAO-B selective) | 950 | 7.04 | 0.007 |
| Tranylcypromine (Non-selective) | 230 | 210 | 0.91 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for reference compounds is sourced from literature.[4]
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits and published high-throughput screening methods.[4][5]
Objective: To determine the IC50 of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compound and reference inhibitors (Clorgyline, Selegiline)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of this compound and reference inhibitors in the assay buffer.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells of the microplate.
-
Inhibitor Incubation: Add the diluted compounds to the wells containing the enzyme and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~585-595 nm).
-
Data Analysis: The rate of reaction is proportional to the fluorescence signal. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values by fitting the data to a dose-response curve.
Workflow and Pathway Diagrams
Caption: Workflow for a fluorometric MAO inhibition assay.
Caption: MAO enzymatic reaction and detection principle.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assays
LSD1 (also known as KDM1A) is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histones.[6][7] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[6]
Comparative Performance Data
The potency of this compound as an LSD1 inhibitor can be assessed biochemically and in a cellular context.
Table 2.1: Biochemical Inhibition of LSD1
| Compound | LSD1 IC50 (nM) |
| This compound | 25 |
| Iadademstat (ORY-1001) | <1 |
| OG-668 | 7.6 |
| Tranylcypromine (TCP) | 5600 |
Note: Data for this compound is hypothetical. Data for reference compounds is from a comprehensive in vitro characterization study.[6][8]
Table 2.2: Anti-proliferative Activity in AML Cell Lines (e.g., MOLM-13)
| Compound | EC50 (nM) |
| This compound | 120 |
| Iadademstat (ORY-1001) | 0.25 |
| OG-668 | 45 |
| Tranylcypromine (TCP) | >10000 |
Note: Data for this compound is hypothetical. Reference data is illustrative of typical potencies observed in acute myeloid leukemia (AML) cells.[6]
Experimental Protocols
Objective: To measure the direct inhibitory effect of the compound on purified LSD1 enzyme activity.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated histone H3 peptide substrate
-
Antibody specific for the demethylated product, labeled with a fluorescent acceptor (e.g., d2)
-
Streptavidin-conjugated donor fluorophore (e.g., Europium cryptate)
-
Assay buffer and plates
Procedure:
-
Add the test compound, LSD1 enzyme, and biotinylated H3 peptide substrate to the assay plate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the detection reagents (anti-demethylated H3 antibody-d2 and Streptavidin-Europium cryptate).
-
Incubate to allow for antibody binding and formation of the HTRF complex.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.
-
The HTRF ratio is proportional to the amount of demethylated product. Calculate IC50 values from the dose-response curves.
Objective: To determine the effect of the compound on the growth of cancer cells that are sensitive to LSD1 inhibition.
Materials:
-
AML cell line (e.g., MOLM-13 or MV4-11)
-
Cell culture medium and supplements
-
Test compound and reference inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
Procedure:
-
Seed the AML cells into the wells of a 96-well plate.
-
Add serial dilutions of the test compound and incubate for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the compound concentration.
Workflow and Pathway Diagrams
Caption: Comparison of biochemical and cell-based LSD1 assay workflows.
Caption: Role of LSD1 in histone demethylation and cancer cell proliferation.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 3. Monoamine Oxidase Assays [cellbiolabs.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine Derivatives as Novel VEGFR2 Inhibitors
A Comparative Guide for Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of a novel class of compounds, 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine derivatives, hypothesized to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By comparing a representative compound from this class, designated as "Compound X," with established VEGFR2 inhibitors, this document outlines the necessary experimental data and protocols for robust target validation.
Hypothesized Mechanism of Action: VEGFR2 Inhibition
The this compound scaffold is a novel chemical entity with potential anti-angiogenic properties. Based on preliminary structural activity relationship (SAR) studies of similar fluorinated benzylamine compounds, it is hypothesized that this class of molecules selectively targets the ATP-binding pocket of the VEGFR2 kinase domain. This inhibition is expected to block the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
Figure 1: Hypothesized VEGFR2 Signaling Pathway Inhibition.
Comparative Performance Data
To validate the mechanism of action, the performance of "Compound X" should be benchmarked against well-characterized VEGFR2 inhibitors. The following tables summarize key performance indicators.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| Compound X (Hypothetical) | VEGFR2 | 15 | LanthaScreen™ Eu Kinase Binding Assay |
| Sorafenib | VEGFR2 | 90 | Kinase Activity Assay |
| Sunitinib | VEGFR2 | 9 | TR-FRET Assay |
| Lenvatinib | VEGFR2 | 4 | Kinase Activity Assay |
Table 2: Cellular Potency
| Compound | Cell Line | Assay | IC50 (nM) |
| Compound X (Hypothetical) | HUVEC | VEGF-stimulated Proliferation | 50 |
| Sorafenib | HUVEC | VEGF-stimulated Proliferation | 20 |
| Sunitinib | HUVEC | VEGF-stimulated Proliferation | 2 |
| Lenvatinib | HUVEC | VEGF-stimulated Proliferation | 0.8 |
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Dose | Tumor Growth Inhibition (%) |
| Compound X (Hypothetical) | Nude mice with A549 xenografts | 30 mg/kg, p.o., qd | 65 |
| Sorafenib | Nude mice with A549 xenografts | 30 mg/kg, p.o., qd | 55 |
| Sunitinib | Nude mice with A549 xenografts | 40 mg/kg, p.o., qd | 70 |
| Lenvatinib | Nude mice with A549 xenografts | 10 mg/kg, p.o., qd | 80 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
VEGFR2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the test compound to the VEGFR2 kinase domain.
-
Reagents : LanthaScreen™ Certified Kinase, Eu-anti-GST Antibody, Alexa Fluor™ conjugate of a broad-spectrum kinase inhibitor (tracer), and test compound.
-
Procedure :
-
Prepare a serial dilution of "Compound X" and control inhibitors.
-
In a 384-well plate, combine the VEGFR2 kinase, Eu-anti-GST antibody, and the test compound.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ tracer and incubate for another 60 minutes.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis : The TR-FRET signal is inversely proportional to the amount of compound bound to the kinase. Calculate IC50 values using a non-linear regression analysis.
Figure 2: Workflow for VEGFR2 Kinase Inhibition Assay.
Western Blot Analysis of VEGFR2 Signaling
This method assesses the inhibition of downstream signaling from VEGFR2 in a cellular context.
-
Cell Culture : Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluency.
-
Treatment : Starve cells in serum-free media for 24 hours, then pre-treat with "Compound X" or control inhibitors for 2 hours.
-
Stimulation : Stimulate the cells with 50 ng/mL of VEGF for 10 minutes.
-
Lysis and Protein Quantification : Lyse the cells and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-ERK, total ERK, phospho-Akt, and total Akt. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection : Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis : Quantify band intensities to determine the relative phosphorylation levels.
HUVEC Proliferation Assay
This assay measures the effect of the compound on VEGF-stimulated endothelial cell growth.
-
Cell Seeding : Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treatment : Starve the cells and then treat with various concentrations of "Compound X" or control inhibitors for 2 hours.
-
Stimulation : Add 50 ng/mL of VEGF to the appropriate wells.
-
Incubation : Incubate the plate for 72 hours.
-
Viability Measurement : Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis : Normalize the data to the vehicle-treated control and calculate IC50 values.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the compound in a living organism.
-
Animal Model : Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation : Subcutaneously implant human tumor cells (e.g., A549 lung cancer cells) into the flanks of the mice.
-
Treatment : Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups and begin daily oral administration of "Compound X," vehicle control, or a positive control inhibitor.
-
Tumor Measurement : Measure tumor volume and body weight twice weekly.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).
-
Data Analysis : Calculate tumor growth inhibition and assess statistical significance between treatment groups.
Figure 3: Logical Relationship in Validating the Mechanism of Action.
Conclusion
The validation of the mechanism of action for this compound derivatives requires a systematic and comparative approach. By benchmarking against established VEGFR2 inhibitors and employing a suite of in vitro, cellular, and in vivo assays, researchers can build a robust data package to support the hypothesized anti-angiogenic activity. The experimental protocols and comparative data presented in this guide provide a clear roadmap for these validation studies.
Comparative Analysis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(2,2-difluoroethoxy)-2-fluorobenzylamine and similar fluorinated benzylamine compounds. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, which can enhance metabolic stability, binding affinity, and bioavailability. This document offers a side-by-side comparison of key data points, detailed experimental protocols for a representative synthesis, and visualizations of synthetic and experimental workflows to aid in research and development.
Data Presentation: Physicochemical Properties
| Property | This compound (Estimated) | 4-Fluorobenzylamine | 2,4-Difluorobenzylamine |
| Molecular Formula | C₉H₁₀F₃NO | C₇H₈FN[1][2][3] | C₇H₇F₂N[4][5][6] |
| Molecular Weight | 209.18 g/mol | 125.14 g/mol [7] | 143.13 g/mol [4][6] |
| Boiling Point | ~220-230 °C | 183 °C[1][2][8] | 177.8 °C[4] |
| Density | ~1.3 g/mL | 1.095 g/mL[2][8] | 1.204 g/mL[9] |
| Refractive Index | ~1.50 | 1.512[2][8] | 1.49[9] |
| Purity (Typical) | >97% (GC) | ≥98% (GC)[3] | >98% (GC) |
| Appearance | Colorless to pale yellow liquid | Clear, colorless to pale yellow liquid[1][10] | Colorless to pale yellow liquid[5] |
Experimental Protocols
A representative protocol for the synthesis of a fluorinated benzylamine, specifically the reductive amination of a benzaldehyde, is provided below. This method is a common and effective way to produce such compounds.
Synthesis of 2,4-Difluorobenzylamine via Reductive Amination
This protocol describes the synthesis of 2,4-difluorobenzylamine from 2,4-difluorobenzaldehyde.
Materials:
-
2,4-difluorobenzaldehyde
-
Ammonium hydroxide solution (25% in water)
-
Raney Nickel (catalyst)
-
Isopropanol (solvent)
-
Hydrogen gas
-
Nitrogen gas
-
Standard glassware for organic synthesis (reactor, condenser, etc.)
-
HPLC pump
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge a suitable reactor with Raney Nickel (9.1 g), isopropanol (490 g), and 25% aqueous ammonium hydroxide (195 g).
-
Flush the reactor first with nitrogen gas and then with hydrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Pressurize the reactor with hydrogen gas to 10 kg/cm ².
-
Prepare a solution of 2,4-difluorobenzonitrile (18% in isopropanol).
-
Using an HPLC pump, feed the 2,4-difluorobenzonitrile solution into the reactor at a rate of 0.5-2 mL/min over 12-14 hours, maintaining the temperature and pressure.
-
After the addition is complete, continue the reaction until monitoring (e.g., by GC) indicates the consumption of the starting material.
-
Cool the reaction mixture to 20-25°C and carefully release the residual hydrogen pressure.
-
Filter the reaction mixture to remove the Raney Nickel catalyst and wash the filter cake with isopropanol (200 g).
-
Concentrate the filtrate by removing ammonia and water azeotropically with isopropanol under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield 2,4-difluorobenzylamine.
Expected Yield and Purity:
Mandatory Visualizations
The following diagrams illustrate a plausible synthetic pathway for this compound and a typical experimental workflow for its synthesis.
Caption: Plausible synthetic pathway for this compound.
Caption: A typical experimental workflow for organic synthesis.
References
- 1. 4-Fluorobenzylamine(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Difluorobenzylamine | CAS#:72235-52-0 | Chemsrc [chemsrc.com]
- 5. aosc.in [aosc.in]
- 6. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]
- 9. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
Efficacy of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential preclinical efficacy of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. As no direct preclinical data for this specific compound is publicly available, this document extrapolates its potential activity based on the well-established pharmacology of structurally similar fluorinated benzylamines. The primary anticipated mechanism of action is the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of various neurological disorders, including depression and Parkinson's disease.[1][2] MAO-A inhibitors are primarily developed for depression, while selective MAO-B inhibitors are effective in treating Parkinson's disease.[1]
The structure of this compound suggests it belongs to the class of benzylamine-based MAO inhibitors. The fluorine substitutions are known to influence the potency and selectivity of these compounds.[3]
Comparative Efficacy of MAO Inhibitors
To contextualize the potential efficacy of this compound, the following table summarizes the in vitro potency of several known MAO inhibitors. This data is compiled from various preclinical studies and serves as a benchmark for comparison.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference Compound(s) |
| Hypothetical Profile for this compound | MAO-B | - | - | - |
| Compound D5 (chiral fluorinated pyrrolidine derivative) | MAO-B | 0.019 | 2440 | Safinamide (IC50 = 0.163 µM)[3] |
| Compound S5 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 19.04 | -[4] |
| Compound 4i (benzylamine-sulfonamide derivative) | MAO-B | 0.041 | - | Selegiline, Clorgiline[5] |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | 12.48 (MAO-A IC50 = 43.3 µM) | -[6] |
| Clorgyline | MAO-A | Potent | - | -[5][7] |
| Selegiline | MAO-B | Potent | - | -[5] |
Note: The efficacy of this compound is yet to be determined. Based on structure-activity relationship studies of similar fluorinated benzylamines, it is hypothesized to be a selective MAO-B inhibitor.[3][5] Further preclinical testing is required to confirm its potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are representative protocols for key experiments in the preclinical evaluation of MAO inhibitors.
In Vitro MAO Inhibition Assay
This assay determines the potency and selectivity of a test compound against MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to the phosphate buffer.
-
Add the test compound or reference inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
The MAO-catalyzed deamination of kynuramine leads to the formation of 4-hydroxyquinoline, which can be measured fluorometrically or spectrophotometrically.
-
Measure the signal at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.
In Vivo Murine Model of Parkinson's Disease (MPTP Model)
This model is used to assess the neuroprotective effects of a test compound in a living organism.
Animals:
-
Male C57BL/6 mice
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to the mice for a predetermined period.
-
Induce Parkinson's-like symptoms by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
After a set period, assess motor function using tests such as the rotarod test or the pole test.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Analyze the striatal levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining of tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra to quantify neuronal loss.
-
Compare the results from the test compound-treated group with the vehicle-treated and MPTP-only groups to evaluate the neuroprotective efficacy.[3]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs can aid in understanding the compound's mechanism and evaluation.
Caption: Monoamine oxidase (MAO) signaling pathway and the site of action for MAO inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of a novel MAO inhibitor.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. criver.com [criver.com]
- 3. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine and Alternative Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity profile of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine (herein referred to as Compound X) against key central nervous system targets. The performance of Compound X is compared with two alternative compounds, designated Alternative A and Alternative B, to highlight differences in their selectivity profiles. The experimental data presented is intended to be illustrative, based on common assay formats used for profiling such compounds.
Executive Summary
This compound (Compound X) is a novel benzylamine derivative with potential applications in neuroscience research and drug development. This guide details its binding affinity and inhibitory activity at monoamine transporters (SERT, DAT, NET) and monoamine oxidases (MAO-A, MAO-B) in comparison to two alternative compounds. Alternative A represents a highly selective serotonin reuptake inhibitor (SSRI), while Alternative B exemplifies a dual serotonin-norepinephrine reuptake inhibitor (SNRI). The presented data and protocols are designed to provide a framework for evaluating the cross-reactivity of new chemical entities in this class.
Data Presentation: Selectivity and Potency
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of Compound X, Alternative A, and Alternative B against a panel of monoamine transporters and enzymes.
Table 1: Monoamine Transporter Binding Affinity (Ki, nM)
| Compound | SERT (Serotonin Transporter) | DAT (Dopamine Transporter) | NET (Norepinephrine Transporter) |
| Compound X | 1.5 | 250 | 75 |
| Alternative A | 0.8 | 500 | 150 |
| Alternative B | 1.2 | 300 | 5.0 |
Table 2: Monoamine Oxidase Inhibition (IC50, µM)
| Compound | MAO-A | MAO-B |
| Compound X | > 100 | 25 |
| Alternative A | > 100 | > 100 |
| Alternative B | > 100 | 50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][2][3][4][5]
1. Materials:
- Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.
- Radioligands: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]Nisoxetine for NET.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Non-specific binding control: 10 µM Paroxetine for SERT, 10 µM GBR 12909 for DAT, and 10 µM Desipramine for NET.
- Test compounds (Compound X, Alternative A, Alternative B) at various concentrations.
- 96-well microplates, glass fiber filters, and a scintillation counter.
2. Procedure:
- In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand at a final concentration equal to its Kd, and 100 µL of cell membrane preparation (10-20 µg protein).
- For total binding, substitute test compound with assay buffer.
- For non-specific binding, add the respective non-specific binding control compound.
- Incubate the plates at room temperature for 60 minutes.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity (IC50) of test compounds against MAO-A and MAO-B.[6][7][8][9][10]
1. Materials:
- Recombinant human MAO-A and MAO-B enzymes.
- MAO substrate: Kynuramine.[6][7][9]
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
- Positive controls: Clorgyline for MAO-A and Selegiline for MAO-B.[7]
- Test compounds (Compound X, Alternative A, Alternative B) at various concentrations.
- 96-well black microplates and a fluorescence plate reader.
2. Procedure:
- In a 96-well black plate, add 20 µL of test compound dilution and 20 µL of MAO-A or MAO-B enzyme solution.
- Pre-incubate for 15 minutes at 37°C.
- Initiate the reaction by adding 20 µL of Kynuramine substrate.
- Incubate for 60 minutes at 37°C.
- Stop the reaction by adding 20 µL of 2N NaOH.
- Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
3. Data Analysis:
- Subtract the background fluorescence from all readings.
- Calculate the percent inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
- Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Signaling Pathway: Monoamine Neurotransmission
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 9. evotec.com [evotec.com]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Benchmarking 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine Against Known 17β-HSD3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative benchmark analysis of the hypothetical inhibitory activity of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine against the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). Due to the absence of direct experimental data for this compound, its potential as a 17β-HSD3 inhibitor is postulated based on the known activities of structurally related substituted benzylamine compounds. 17β-HSD3 is a critical enzyme in the biosynthesis of testosterone, catalyzing the conversion of androstenedione to testosterone.[1][2] Its role in androgen production makes it a significant target for therapeutic intervention in androgen-dependent diseases, such as prostate cancer.
This document outlines a framework for evaluating the potency of this compound by comparing its hypothetical performance with a selection of established 17β-HSD3 inhibitors. The guide includes a summary of inhibitor potencies, a detailed experimental protocol for an in vitro inhibition assay, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Inhibitor Performance
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known 17β-HSD3 inhibitors. These compounds represent a range of potencies and structural classes, providing a robust basis for comparison. The IC50 for this compound is presented as a hypothetical value for the purpose of this guide.
| Compound | IC50 (nM) | Notes |
| This compound | [Hypothetical Value] | Putative inhibitor based on structural analogy. |
| STX2171 | ~200 | A non-androgenic, weakly cytotoxic lead compound.[1] |
| Compound 1 (N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide) | 700 | A potent and selective inhibitor identified through structure-based design.[3] |
| Compound 5 | ~200 | A novel potent and selective inhibitor.[3] |
| BMS-856 | Low nanomolar | An anthranilamide small molecule inhibitor.[4] |
| 3β-phenylmethyl-ADT | 57 | A potent androsterone derivative. |
| 3β-phenylethyl-3α-methyl-O-ADT | 73 | An androsterone derivative. |
| TC HSD 21 | 14 | A potent and highly selective inhibitor. |
Signaling Pathway: Testosterone Biosynthesis
The diagram below illustrates the final step in testosterone biosynthesis, where 17β-HSD3 plays a pivotal role. Inhibition of this enzyme is a key strategy for reducing testosterone levels.
Caption: Testosterone biosynthesis pathway highlighting the role of 17β-HSD3.
Experimental Protocols
The following is a detailed protocol for an in vitro cell-based assay to determine the inhibitory activity of this compound against human 17β-HSD3.
Objective: To determine the IC50 value of this compound for the inhibition of 17β-HSD3-mediated conversion of androstenedione to testosterone.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human 17β-HSD3.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Androstenedione (substrate).
-
Test compound (this compound) and known inhibitors (for positive controls).
-
NADPH (cofactor).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Testosterone ELISA kit or LC-MS/MS for testosterone quantification.
-
96-well cell culture plates.
-
DMSO (for dissolving compounds).
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-17β-HSD3 cells in appropriate medium at 37°C and 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and known inhibitors in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Inhibition Assay:
-
Remove the culture medium from the wells.
-
Add the diluted test compounds and controls to the respective wells.
-
Add the substrate (androstenedione) and cofactor (NADPH) to all wells at a final concentration determined by prior optimization (e.g., at the Km value for androstenedione).
-
Include wells with cells and substrate but no inhibitor (negative control) and wells with cells and buffer only (background control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).
-
-
Quantification of Testosterone:
-
After incubation, collect the supernatant from each well.
-
Quantify the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the 17β-HSD3 inhibition assay.
Caption: Experimental workflow for the 17β-HSD3 inhibition assay.
Conclusion
This guide provides a framework for the comparative benchmarking of this compound as a putative inhibitor of 17β-HSD3. By following the outlined experimental protocol and comparing the resulting IC50 value with those of established inhibitors, researchers can ascertain the relative potency of this novel compound. It must be emphasized that the inhibitory activity of this compound against 17β-HSD3 is, at present, a hypothesis based on structural similarity to other known inhibitors. The experimental validation proposed herein is a crucial next step to confirm this hypothesis and to determine the compound's potential as a lead for the development of new therapeutics targeting androgen-dependent pathologies. Future studies should also investigate the selectivity of this compound against other 17β-HSD isoforms and its in vivo efficacy.
References
A Comparative Analysis of the Physicochemical Properties of Fluorinated Benzylamines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. Benzylamine, a common scaffold in numerous pharmaceuticals, is frequently fluorinated to enhance metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative overview of the key physicochemical properties of benzylamine and its fluorinated analogues, supported by available experimental and predicted data.
Introduction to Fluorine's Influence
Fluorine's high electronegativity and relatively small size allow it to exert significant electronic effects without introducing substantial steric hindrance. When substituted onto a benzylamine scaffold, fluorine atoms can profoundly influence the amine's basicity (pKa), the molecule's overall lipophilicity (logP), and its aqueous solubility. These parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME). Understanding the trends in these properties upon fluorination is crucial for rational drug design.
Data Presentation: Physicochemical Property Comparison
The following table summarizes the available data for benzylamine and its key fluorinated derivatives. The position and nature of the fluorine substitution (a single fluorine atom vs. a trifluoromethyl group) significantly impact the observed properties.
| Compound | pKa | logP | Aqueous Solubility |
| Benzylamine | 9.33 (Experimental) | 1.09 (Experimental) | Miscible |
| 2-Fluorobenzylamine | Data not available | Data not available | Sparingly Soluble[1] |
| 3-Fluorobenzylamine | 8.80 (Predicted)[2] | 1.2 (Computed)[2] | Soluble |
| 4-Fluorobenzylamine | 9.01 (Predicted)[3] | 1.24 (Predicted) | Soluble[3][4][5] |
| 2-(Trifluoromethyl)benzylamine | Data not available | Data not available | Sparingly Soluble[1] |
| 3-(Trifluoromethyl)benzylamine | Data not available | 2.86 (Computed)[6] | Insoluble[7] |
| 4-(Trifluoromethyl)benzylamine | 8.60 (Predicted)[8] | Data not available | Soluble[4] |
Note: "Predicted" and "Computed" values are derived from in silico models and should be considered as estimates. "Experimental" values are derived from laboratory measurements.
Experimental Protocols
The following sections detail the standard experimental methodologies used to determine the physicochemical properties listed above.
Determination of pKa (Acid Dissociation Constant)
The pKa of an amine reflects its basicity. A lower pKa value indicates a weaker base.
-
Potentiometric Titration: This is a common and accurate method for pKa determination.
-
Sample Preparation: A precise amount of the benzylamine analogue is dissolved in a suitable solvent, typically water or a water/co-solvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).
-
-
Spectrophotometric Method: This method is useful for compounds whose UV-Vis spectrum changes with protonation state.
-
Solution Preparation: A series of buffer solutions with known pH values are prepared.
-
Sample Addition: A constant concentration of the benzylamine analogue is added to each buffer solution.
-
Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: By analyzing the changes in absorbance at a specific wavelength as a function of pH, the ratio of the protonated to unprotonated species can be determined, from which the pKa is calculated using the Henderson-Hasselbalch equation.
-
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility.
-
Shake-Flask Method (Gold Standard):
-
System Preparation: n-Octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a precise volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
-
-
High-Performance Liquid Chromatography (HPLC) Method:
-
Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.
-
Sample Analysis: The fluorinated benzylamine is injected under the same chromatographic conditions, and its retention time is measured.
-
logP Determination: The logP of the test compound is then interpolated from the calibration curve based on its retention time.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical property influencing drug dissolution and absorption.
-
Thermodynamic Solubility (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a defined pH (e.g., 7.4).
-
Equilibration: The resulting slurry is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using an analytical method like HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.
-
-
Kinetic Solubility: This high-throughput method is often used in early drug discovery.
-
Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer.
-
Precipitation Detection: The formation of a precipitate is monitored over a shorter incubation period (e.g., 1-2 hours). Precipitation can be detected by methods such as:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
Direct UV Assay: After filtering out any precipitate, the concentration of the remaining dissolved compound is measured by UV absorbance.
-
-
Solubility Estimation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
-
Visualization of Structure-Property Relationships
The following diagram illustrates the general workflow for evaluating fluorinated benzylamines and the expected impact of fluorination on their key physicochemical properties.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]
- 4. 4-(TRIFLUOROMETHYL)BENZYLAMINE | 3047-99-2 [chemicalbook.com]
- 5. 4-Fluorobenzylamine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. 3-(Trifluoromethyl)benzylamine(2740-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 4-(Trifluoromethyl)benzylamine CAS#: 3300-51-4 [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine, a halogenated organic amine. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat to prevent skin and eye contact.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
-
Spill Preparedness: Have a spill containment kit readily available with absorbent materials, such as sand or vermiculite, and neutralizing agents.[1]
Waste Classification and Segregation
Proper classification and segregation of chemical waste is the first and most critical step in the disposal process. Incorrectly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process.
This compound is classified as a halogenated organic waste due to the presence of fluorine atoms in its molecular structure.[3][4] It also possesses the chemical properties of an amine.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Do not mix this compound with non-halogenated organic solvents.[5] Halogenated waste streams are typically incinerated under specific conditions.[3]
-
Incompatible Materials: Avoid mixing with acids, strong oxidizing agents, and acid chlorides to prevent violent reactions.[1][2]
-
Container Choice: Collect waste in designated, clearly labeled, and appropriate containers. Do not use metal containers for amine waste, as they can cause corrosion.[6] Use plastic-coated glass or high-density polyethylene (HDPE) containers.
The following table summarizes the key disposal parameters for this compound.
| Parameter | Guideline |
| Waste Category | Halogenated Organic Waste |
| UN Hazard Class | Consult specific Safety Data Sheet (SDS) |
| Container Type | Plastic-coated glass or HDPE carboy |
| Labeling | "Hazardous Waste," "Halogenated Organics," full chemical name |
| Incompatible Wastes | Acids, Bases, Oxidizing Agents, Non-halogenated Organics |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
Step-by-Step Disposal Protocol
1. Preparation and PPE:
- Don the required PPE as outlined in the safety precautions section.
- Ensure the work area is clean and within a functional chemical fume hood.
2. Waste Collection:
- Obtain a designated waste container for halogenated organic compounds. These are often color-coded (e.g., green) for easy identification.[3]
- The container must be in good condition, with a secure, tight-fitting lid.
- Label the container with a "Hazardous Waste" tag before adding any waste.[4] The label should include the full chemical name: "this compound" and an estimate of the quantity.
3. Transferring the Waste:
- Carefully pour the this compound waste into the designated container using a funnel to prevent spills.
- Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
- Securely close the container lid immediately after adding the waste.
4. Disposal of Empty Containers:
- To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[6]
- The rinsate from this process is also considered hazardous waste and must be collected in the same halogenated organic waste container.[6]
- After triple-rinsing, the container can be disposed of as non-hazardous solid waste, though institutional policies may vary.[6]
5. Final Disposal:
- Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
- Arrange for pickup and final disposal, which will typically involve high-temperature incineration at a licensed facility.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for a Halogenated Organic Compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. The following guidance is based on the safety profiles of structurally similar compounds, including 4-Fluorobenzylamine, 2-Fluorobenzylamine, and 2,4-Difluorobenzylamine. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the chemical's structure, it should be treated as a corrosive and potentially toxic substance.
Immediate Safety and Personal Protective Equipment (PPE)
Based on the hazardous properties of analogous compounds, which are known to cause severe skin burns and eye damage, a comprehensive approach to personal protection is mandatory.[1][2][3][4][5]
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required for all handling procedures to minimize inhalation exposure.[1][2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles and a face shield.[6] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility data. |
| Body | A chemical-resistant laboratory coat or apron. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory | For operations that may generate aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge is essential.[2][3] |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan: Handling and Storage
Handling:
-
Avoid all direct contact with the substance.[6]
-
All handling should be performed within a chemical fume hood.[1][2]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
-
Store in a designated corrosives area.[1]
Emergency Procedures
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1] |
Disposal Plan
-
All waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain.[2]
-
Empty containers may retain product residue and should be treated as hazardous.
References
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



